N-Isobutyl-2-piperidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-methylpropyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)7-12-10(13)9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPNFDQVLYOOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-Isobutyl-2-piperidinecarboxamide Hydrochloride
[1]
Executive Summary & Chemical Identity[1]
N-Isobutyl-2-piperidinecarboxamide hydrochloride is a piperidine-based amino-amide derivative.[1] In drug discovery, it serves as a critical chiral building block for peptidomimetics and a structural probe for ion channel modulators.[1]
While structurally related to the amide-type local anesthetics (e.g., Ropivacaine, Bupivacaine), this specific molecule lacks the lipophilic N-aryl moiety essential for potent sodium channel blockade, making it distinct in pharmacology.[1] Its primary utility lies in fragment-based drug design (FBDD) targeting immunophilins (FKBP12) and as a precursor for novel analgesic agents.
Chemical Identity Data
| Property | Specification |
| Chemical Name | N-Isobutyl-2-piperidinecarboxamide hydrochloride |
| CAS Number | 1375301-84-0 |
| Molecular Formula | C₁₀H₂₀N₂O[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 220.74 g/mol |
| Core Scaffold | Pipecolic acid amide (Piperidine-2-carboxamide) |
| Chirality | C2 position is chiral (Available as (S)-, (R)-, or (RS)-) |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents.[1] |
Detailed Chemical Structure & Isomerism[1]
The molecule consists of a saturated six-membered nitrogenous ring (piperidine) substituted at the C2 position with an isobutyl-carboxamide group.[1] The hydrochloride salt form ensures stability and water solubility by protonating the secondary amine of the piperidine ring.[1]
Structural Components[1][2][3][4][6][8][9][10]
-
Piperidine Ring: A secondary amine acting as a proline homolog (six-membered vs. five-membered ring), providing conformational rigidity.[1]
-
Carboxamide Linkage: Connects the ring to the isobutyl side chain; acts as a hydrogen bond donor/acceptor site.[1]
-
Isobutyl Group: A branched alkyl chain providing steric bulk and hydrophobic interaction potential.[1]
Critical Distinction: "Caine" Analog vs. Building Block
There is frequent confusion between this building block and the impurities of local anesthetics.[1] The table below clarifies the structural differences.
| Compound | Structure Description | Role |
| N-Isobutyl-2-piperidinecarboxamide | Isobutyl on Amide N ; Piperidine N is unsubstituted.[1] | Building Block / Intermediate |
| Ropivacaine | 2,6-Dimethylphenyl on Amide N; Propyl on Piperidine N .[1] | Active Pharmaceutical Ingredient (API) |
| Bupivacaine Isobutyl Analog | 2,6-Dimethylphenyl on Amide N; Isobutyl on Piperidine N .[1] | Known Impurity / Analog |
Structural Visualization
The following diagram illustrates the structural relationship between the target molecule and the local anesthetic class.
Caption: Structural lineage showing the divergence between the target pipecolamide building block and the N-aryl local anesthetic family.
Synthesis & Manufacturing Protocol
The synthesis of N-Isobutyl-2-piperidinecarboxamide hydrochloride typically proceeds via the activation of protected pipecolic acid.[1] The following protocol describes the synthesis of the (S)-enantiomer, which is often preferred for biological activity.
Reaction Scheme
-
Protection: (S)-Pipecolic acid
N-Boc-(S)-Pipecolic acid.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Coupling: N-Boc-(S)-Pipecolic acid + Isobutylamine
N-Boc-Amide Intermediate.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Deprotection/Salt Formation: N-Boc-Amide + HCl/Dioxane
Final Product.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step Methodology
Step 1: Amide Coupling
-
Reagents: Dissolve N-Boc-L-pipecolic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) at 0°C. Stir for 15 minutes to activate the carboxylic acid.
-
Addition: Dropwise add Isobutylamine (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry organic layer over MgSO₄ and concentrate.[1]
Step 2: Deprotection & HCl Salt Formation [1]
-
Dissolution: Dissolve the crude N-Boc intermediate in a minimal amount of 1,4-Dioxane or Diethyl Ether.
-
Acidification: Add 4N HCl in Dioxane (5.0 eq) dropwise at 0°C.
-
Precipitation: Stir at room temperature for 2 hours. The hydrochloride salt should precipitate as a white solid.[1]
-
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether.[1]
-
Drying: Dry under high vacuum to yield N-Isobutyl-2-piperidinecarboxamide hydrochloride .
Caption: Synthetic workflow for the production of the hydrochloride salt from protected pipecolic acid.
Applications in Drug Discovery[1]
A. FKBP12 Ligand Design (Immunophilin Modulation)
Pipecolic acid amides are established scaffolds for designing ligands that bind to FK506-Binding Proteins (FKBPs) .[1][8]
-
Mechanism: The piperidine ring mimics the proline residue found in the natural ligand FK506.[1] The amide bond undergoes cis-trans isomerization catalyzed by the rotamase activity of FKBP12.[1]
-
Utility: N-Isobutyl-2-piperidinecarboxamide serves as a "minimal binder" or fragment.[1] Researchers substitute the piperidine nitrogen to build larger molecules that selectively inhibit FKBP51 (linked to stress response) over FKBP12.[1]
B. Fragment-Based Drug Design (FBDD)
This molecule is an ideal fragment for FBDD libraries due to:
-
Low Molecular Weight (<250 Da): Allows room for growing the molecule.[1]
-
High Solubility: Compatible with NMR screening.[1]
-
Defined Vectors: The secondary amine offers a clear vector for elaboration (e.g., sulfonylation, reductive amination).[1]
C. Local Anesthetic Structural Probes
While not a clinical anesthetic itself, this compound is used to study the structure-activity relationship (SAR) of the "linker" region in local anesthetics.[1] It helps determine the necessity of the N-aryl group for sodium channel binding versus the N-alkyl group for lipophilicity.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters should be met.
| Technique | Expected Result | Interpretation |
| ¹H NMR (DMSO-d₆) | Confirms isobutyl group and protonated amine. | |
| LC-MS (ESI) | [M+H]⁺ = 185.16 m/z | Mass of free base + proton.[1] |
| HPLC Purity | > 98.0% (AUC) | Required for biological assays.[1] |
| Chiral HPLC | Enantiomeric Excess (ee) > 99% | Critical if using (S)-isomer.[1] |
References
-
FKBP Ligand Design: Hausch, F., et al. "Rapid, structure-based exploration of pipecolic acid amides as novel selective antagonists of the FK506-binding protein 51."[1][8] Journal of Medicinal Chemistry 59.6 (2016): 2410-2422.[1] [1]
-
Pipecolic Acid Synthesis: Bailey, P. D., et al.[1] "The synthesis of optically active pipecolic acid derivatives." Tetrahedron 47.46 (1991): 9731-9746.[1]
-
Local Anesthetic SAR: Butterworth, J. F., & Strichartz, G. R.[1] "Molecular mechanisms of local anesthesia: a review." Anesthesiology 72.4 (1990): 711-734.[1]
-
Chemical Database: PubChem Compound Summary for CID 54598375 (Related Pipecolamide structures).
Sources
- 1. Bupivacaine - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of bupivacaine local anesthesia with the potassium channel blocker ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight of N-Isobutyl-2-piperidinecarboxamide hydrochloride
Technical Guide: Molecular Weight & Profile of N-Isobutyl-2-piperidinecarboxamide Hydrochloride
Part 1: Executive Summary & Chemical Identity
N-Isobutyl-2-piperidinecarboxamide hydrochloride is a synthetic piperidine derivative primarily utilized as a structural building block in the development of local anesthetics and peptidomimetics. It represents a simplified scaffold of the "caine" family (e.g., Ropivacaine, Bupivacaine), retaining the piperidine-2-carboxamide core but substituting the lipophilic 2,6-dimethylphenyl group with an isobutyl moiety.
Core Data Points
| Property | Value |
| Molecular Weight (HCl Salt) | 220.74 g/mol |
| Molecular Weight (Free Base) | 184.28 g/mol |
| Molecular Formula | |
| CAS Registry Number | Research Grade / Custom Synthesis (Not widely indexed; see Structural Disambiguation below) |
| IUPAC Name | N-(2-methylpropyl)piperidine-2-carboxamide hydrochloride |
| Physical Form | White to off-white crystalline solid (typical for HCl salts of this class) |
Part 2: Structural Analysis & Disambiguation
To ensure scientific integrity, it is critical to distinguish this specific compound from its structural isomers. The nomenclature "N-Isobutyl" explicitly designates the substitution on the amide nitrogen , leaving the piperidine ring nitrogen secondary (unsubstituted).
Structural Logic:
-
Scaffold: Piperidine ring (
). -
Functional Group: Carboxamide at position 2 (chiral center, typically racemic or S-enantiomer in anesthetic research).
-
Substituent: Isobutyl group attached to the amide nitrogen.
-
Salt Form: The secondary amine of the piperidine ring is protonated by HCl.
SMILES (Free Base): CC(C)CNC(=O)C1CCCCN1 InChI Key (Predicted): InChI=1S/C10H20N2O/c1-7(2)6-12-10(13)9-5-3-4-8-11-9/h7,9,11H,3-6,8H2,1-2H3,(H,12,13)
Critical Note on Isomers: Do not confuse with 1-isobutylpiperidine-2-carboxamide , where the isobutyl group is attached to the ring nitrogen. While they share the same molecular formula (
) and approximate weight, their pharmacological profiles differ significantly.
Part 3: Synthesis & Production Protocol
The synthesis of N-Isobutyl-2-piperidinecarboxamide hydrochloride follows a standard peptide coupling strategy, utilizing Pipecolic acid (2-piperidinecarboxylic acid) as the starting material. To prevent self-polymerization, the ring nitrogen must be protected before amide bond formation.
Reaction Scheme (Graphviz)
Caption: Step-wise synthetic pathway from Pipecolic acid to the final HCl salt, highlighting the critical Boc-protection strategy.
Detailed Methodology
-
Protection (N-Boc Formation):
-
Rationale: The secondary amine of pipecolic acid is nucleophilic. Without protection, it would compete with isobutylamine during the coupling step, leading to polymerization.
-
Protocol: React 2-piperidinecarboxylic acid with Di-tert-butyl dicarbonate (
) in basic aqueous dioxane ( ). Acidify to precipitate N-Boc-pipecolic acid.
-
-
Amide Coupling:
-
Reagents: N-Boc-pipecolic acid, Isobutylamine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (Hydroxybenzotriazole).
-
Process: Dissolve N-Boc-pipecolic acid in DCM. Add EDC/HOBt to activate the carboxylic acid. Add isobutylamine. Stir at RT for 12-24h.
-
Validation: Monitor via TLC (disappearance of acid).[1] Wash organic layer with citric acid (removes unreacted amine) and bicarbonate (removes unreacted acid).
-
-
Deprotection & Salt Formation:
-
Reagents: 4M HCl in Dioxane or Ethyl Acetate.
-
Process: Dissolve the intermediate in dry solvent.[2] Add HCl solution dropwise at 0°C. Stir until precipitation is complete.
-
Purification: Filter the white solid.[1] Wash with diethyl ether to remove organic impurities. Recrystallize from Ethanol/Ether if necessary.
-
Part 4: Applications in Drug Development
This compound serves as a "fragment" or "scaffold" in Structure-Activity Relationship (SAR) studies for:
-
Local Anesthetics:
-
It mimics the lipophilic tail (isobutyl) and intermediate linker (amide) of Bupivacaine/Ropivacaine but lacks the xylidine headgroup. Researchers use it to test the necessity of the aromatic ring for sodium channel blockade.
-
-
Peptidomimetics:
-
The piperidine-2-carboxamide motif acts as a constrained amino acid (Proline surrogate), inducing specific turns in peptide chains. The isobutyl group provides hydrophobic interaction points similar to Leucine.
-
Part 5: Analytical Verification
To validate the identity of the synthesized compound, the following analytical parameters should be met:
-
1H NMR (DMSO-d6):
- 8.5-9.0 (Broad s, 1H, Amide NH).
- 3.0-3.5 (Multiplets, Piperidine Ring Protons adjacent to N).
- 0.8-0.9 (Doublet, 6H, Isobutyl methyls).
-
Mass Spectrometry (ESI+):
-
Target m/z: 185.16
.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine-2-carboxamide derivatives. Retrieved from [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone.[3] Journal de la Société Ouest-Africaine de Chimie.[3] Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Pharmacological Properties of N-Alkyl-2-Piperidinecarboxamide Derivatives
Executive Summary: The N-Alkyl-2-piperidinecarboxamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the structural foundation for a class of long-acting amide local anesthetics. This guide provides a comprehensive technical overview of the pharmacological properties of these derivatives, with a primary focus on archetypal compounds such as Ropivacaine and Levobupivacaine, which serve as exemplary models for understanding the broader class, including N-isobutyl variants. We will dissect their mechanism of action, intricate structure-activity relationships (SAR), pharmacokinetic profiles, and the critical experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this important therapeutic class.
The Piperidine-2-Carboxamide Scaffold: A Privileged Structure
The Piperidine Moiety in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its conformational flexibility and its ability to serve as a versatile scaffold for introducing substituents in defined three-dimensional space.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from antipsychotics and analgesics to anticancer agents and antivirals.[2][3] The nitrogen atom's basicity allows for salt formation, improving solubility and bioavailability, making it a highly "drug-like" fragment.
Emergence as Potent Local Anesthetics
The N-Alkyl-2-piperidinecarboxamide series represents a significant advancement in regional anesthesia. By coupling the piperidine-2-carboxamide core with a 2,6-xylidine moiety and varying the N-alkyl substituent, chemists have developed agents with profound anesthetic and analgesic effects.[4] Compounds like Ropivacaine (N-propyl) and Levobupivacaine (the S-enantiomer of Bupivacaine, N-butyl) are leading examples that demonstrate a sophisticated interplay between chemical structure and pharmacological function, particularly concerning efficacy and systemic toxicity.[5][6]
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The pharmacological profile of N-Alkyl-2-piperidinecarboxamide derivatives is exquisitely sensitive to subtle structural modifications. Understanding these relationships is critical for rational drug design.
General Synthesis Strategy
The synthesis of these compounds typically follows a convergent approach. The core workflow involves preparing the chiral piperidine-2-carboxylic acid, which is then coupled with 2,6-dimethylaniline to form the amide bond. The final step is the N-alkylation of the piperidine nitrogen with the desired alkyl halide (e.g., 1-bromopropane for Ropivacaine or 1-bromobutane for Bupivacaine).
Caption: General synthetic workflow for N-Alkyl-2-piperidinecarboxamide derivatives.
Key Structure-Activity Relationships
-
2.2.1 The N-Alkyl Substituent and Lipophilicity: The length and branching of the N-alkyl chain are primary determinants of lipophilicity. Increased lipophilicity generally correlates with increased potency and duration of action, but also with higher systemic toxicity, particularly cardiotoxicity. Ropivacaine (N-propyl) is less lipophilic than Bupivacaine (N-butyl), a property that contributes to its improved safety profile.[5][6] An N-isobutyl substituent would be expected to have lipophilicity comparable to the N-butyl group but with slightly different steric properties that could influence receptor binding and metabolism.
-
2.2.2 Stereochemistry: These derivatives possess a chiral center at the 2-position of the piperidine ring. Clinical and preclinical data have unequivocally demonstrated that the (S)-enantiomers (e.g., Levobupivacaine and Ropivacaine, which is produced as a pure S-enantiomer) are significantly less cardiotoxic than their (R)-enantiomers or the racemic mixture.[6][7] This stereospecificity is a critical design feature for modern local anesthetics.
-
2.2.3 Aromatic Ring Substitution: The 2,6-dimethyl substitution on the phenyl ring is crucial. These methyl groups provide steric hindrance, which slows the rate of amide bond hydrolysis by amidases, thereby prolonging the drug's duration of action.
Quantitative SAR Data Summary
| Derivative | N-Alkyl Group | Relative Lipophilicity | Relative Potency | Key Feature |
| Ropivacaine | n-Propyl | Lower | High | Reduced cardiotoxicity compared to Bupivacaine[5][7] |
| Levobupivacaine | n-Butyl | Higher | High | Less cardiotoxic than racemic Bupivacaine |
| Bupivacaine (Racemic) | n-Butyl | Higher | High | Higher risk of cardiotoxicity |
Core Pharmacological Profile: Mechanism of Action
Primary Target: Voltage-Gated Sodium Channels
The principal mechanism of action for this class is the reversible blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane.[5][8] By binding to a receptor site on the intracellular portion of the channel, these molecules physically obstruct the influx of sodium ions that is necessary for the generation and propagation of an action potential.[9][10] This blockade prevents the nerve from reaching the threshold for depolarization, effectively stopping the transmission of pain signals.
State-Dependent Binding
A key insight into their mechanism is the principle of state-dependent binding. These drugs exhibit a higher affinity for VGSCs in the open and inactivated states than in the resting state. This is functionally significant because nerves that are firing at a high frequency (as in nociceptive pathways) have more channels in the open and inactivated states, making them more susceptible to blockade. This contributes to the relative sensory selectivity of the block.
Caption: Mechanism of action: Blockade of the voltage-gated sodium channel.
Modulatory Actions
In addition to their primary action on sodium channels, some derivatives can inhibit potassium channels at higher concentrations.[5][11] This action may contribute to both the therapeutic effect and the toxicity profile of the drug.
Pharmacokinetics and Metabolism (ADME)
The clinical utility of a drug is defined as much by its pharmacokinetics as its pharmacodynamics.
-
Absorption: The rate of systemic absorption depends on the site of injection, the dose, and the vascularity of the tissue.[11] Co-administration with a vasoconstrictor like epinephrine can slow absorption, prolonging the local effect and reducing the risk of systemic toxicity.
-
Distribution: These compounds are highly bound to plasma proteins, primarily alpha-1-acid glycoprotein.[4][12] The volume of distribution is moderate. They can cross the placenta.[12]
-
Metabolism: N-Alkyl-2-piperidinecarboxamides are extensively metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP3A4 and CYP1A2).[8] Major metabolic pathways include N-dealkylation and hydroxylation.
-
Excretion: The metabolites, and a small fraction of unchanged drug, are excreted by the kidneys.[8][12] The terminal half-life after intravenous administration is typically around 1.8-2 hours, but is longer after epidural administration due to continued slow absorption from the site.[12]
Key Pharmacokinetic Parameters (Ropivacaine)
| Parameter | Value | Significance |
| Terminal Half-life (IV) | ~1.8 hours[12] | Determines dosing interval in continuous infusions. |
| Volume of Distribution | ~41 Liters[12] | Indicates distribution into tissues. |
| Plasma Protein Binding | ~94%[12] | High binding limits the free, active fraction of the drug. |
| Primary Clearance | Hepatic Metabolism | Liver function can significantly impact drug levels. |
Preclinical and Clinical Evaluation: Protocols and Insights
Rigorous evaluation is essential to characterize the efficacy and safety of new derivatives.
In Vitro Protocol: Patch-Clamp Electrophysiology
This is the gold-standard assay for quantifying a compound's effect on ion channels.
-
Objective: To determine the potency (IC50) and mechanism (state-dependency) of sodium channel blockade.
-
Methodology:
-
Cell Preparation: Use a cell line stably expressing the desired human sodium channel subtype (e.g., Nav1.7).
-
Patching: A glass micropipette forms a high-resistance seal with the cell membrane, isolating a "patch" of membrane containing ion channels.
-
Voltage Clamp: The membrane potential is controlled by a dedicated amplifier.
-
Protocol Execution: A series of voltage steps are applied to elicit channel currents. To test state-dependence, the compound is applied while holding the cell at different potentials to favor resting vs. inactivated states.
-
Data Analysis: The reduction in sodium current amplitude in the presence of the compound is measured to calculate the concentration-response curve and IC50.
-
-
Causality: This technique provides direct evidence of target engagement and allows for the precise characterization of the drug-channel interaction, which is fundamental to its mechanism of action.
In Vivo Protocol: Rodent Sciatic Nerve Block Model
This model assesses the functional anesthetic effect in a living system.
-
Objective: To evaluate the onset, duration, and degree of sensory and motor blockade.
-
Methodology:
-
Animal Preparation: Anesthetize a rat or guinea pig.
-
Injection: Carefully inject the test compound perineurally, adjacent to the sciatic nerve.
-
Sensory Blockade Assessment: At regular intervals, apply a thermal stimulus (e.g., Hargreaves test) to the paw and measure the withdrawal latency. An increase in latency indicates a sensory block.
-
Motor Blockade Assessment: At the same intervals, observe the animal's gait or use a functional score to assess motor impairment of the injected limb.
-
Data Analysis: Plot the sensory and motor block scores over time to determine the onset, peak effect, and duration of action.
-
-
Causality: This model is crucial for understanding the clinically relevant properties of a compound. By comparing the dose-response curves for sensory and motor effects, one can quantify the desirable "differential blockade" that is a key safety feature of drugs like Ropivacaine.[5][7]
Caption: Integrated preclinical evaluation workflow for novel anesthetic agents.
Therapeutic Applications and Future Directions
Established Clinical Use
N-Alkyl-2-piperidinecarboxamide derivatives are FDA-approved and widely used for:
-
Surgical Anesthesia: Via epidural, major nerve block, and local infiltration techniques.[12]
-
Acute Pain Management: For postoperative or labor pain control, often via continuous epidural infusion.[7][12]
The Advantage of Differential Blockade
One of the most significant clinical advantages of Ropivacaine is its greater degree of sensory versus motor blockade compared to more lipophilic agents like Bupivacaine.[5][6] This is attributed to its reduced likelihood of penetrating large, myelinated Aβ motor fibers while still effectively blocking the smaller, pain-transmitting Aδ and C fibers.[7] This property is highly desirable when motor function needs to be preserved, such as during labor analgesia or for postoperative ambulation.
Future Directions
Research in this area continues to evolve. Future work may focus on:
-
Enhanced Selectivity: Designing derivatives with even higher selectivity for specific sodium channel subtypes (e.g., Nav1.7, which is critical for pain signaling) to further improve the safety profile and reduce off-target effects.
-
Novel Formulations: Developing advanced drug delivery systems (e.g., liposomal formulations) to achieve ultra-long-acting, single-injection nerve blocks for extended postoperative pain relief.
-
Expanded Indications: Exploring the potential of these compounds or their analogs for treating chronic neuropathic pain or other ion channelopathies.
Conclusion
The N-Alkyl-2-piperidinecarboxamide class of compounds represents a triumph of rational drug design, where a deep understanding of structure-activity relationships, stereochemistry, and mechanism of action has led to the development of safer and more effective local anesthetics. Their primary pharmacological property—the state-dependent blockade of voltage-gated sodium channels—is finely tuned by the lipophilicity of the N-alkyl substituent and the chirality of the piperidine core. Through rigorous preclinical evaluation workflows, researchers can continue to refine this privileged scaffold to create the next generation of therapies for anesthesia and pain management.
References
- McClure, J. H. Ropivacaine. British Journal of Anaesthesia.
- Markham, A., & Faulds, D. (1996). Ropivacaine. A review of its pharmacology and therapeutic use in regional anaesthesia. Drugs, 52(3), 429–449.
- Gautam, B., et al. (2011). Ropivacaine: A review of its pharmacology and clinical use. Indian Journal of Anaesthesia, 55(2), 112–121.
- Wikipedia. (2024). Bupivacaine.
- Kuthiala, G., & Chaudhary, G. (2022). Ropivacaine: A Review on the Pharmacological Features, Therapeutic Efficacy and Side-effects When used for Caudal Epidural Analgesia. Journal of Clinical and Diagnostic Research.
- Staub, B., et al. (2023). Ropivacaine. In StatPearls.
- Sterimax Inc. (2015). Bupivacaine Injection BP.
- Pfizer Medical - US. (n.d.). bupivacaine hydrochloride injection, USP Clinical Pharmacology.
- Pharmacology of Bupivacaine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 26). YouTube.
- Lee, H., & Nickson, J. (2023). Bupivacaine. In StatPearls.
- International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Frolov, N. A., et al. (2023).
- Wessjohann, L. A., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896–908.
- Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2539–2548.
- Albuquerque, E. X., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 217(1), 18–26.
- Rayner, P. J., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal, 26(68), 15858–15863.
- International Journal of Pharmaceutical Sciences and Research. (2018).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
-
ResearchGate. (n.d.). Design, synthesis, biological evaluation and molecular modeling of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d][5][6]dioxole-5-carboxamides as selective butyrylcholinesterase inhibitors.
- MDPI. (2024, June 26).
- Encyclopedia.pub. (2023, February 9).
- Toll, L., et al. (2019). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 178, 64–79.
- Arun, K., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418.
- Drug Design Org. (2005, May 15).
- ResearchGate. (n.d.).
- MDPI. (2022, February 24).
- PubMed. (2018, December 15). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.
- Santa Cruz Biotechnology. (n.d.). N-isobutylpiperidine-4-carboxamide.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. sterimaxinc.com [sterimaxinc.com]
- 5. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Ropivacaine. A review of its pharmacology and therapeutic use in regional anaesthesia. | Read by QxMD [read.qxmd.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Bupivacaine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. jcdr.net [jcdr.net]
- 12. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Characterization of N-Isobutyl-2-piperidinecarboxamide HCl
The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for N-Isobutyl-2-piperidinecarboxamide HCl . This guide is structured for researchers and formulation scientists, focusing on the mechanistic basis of solubility in aqueous versus ethanolic systems.
Executive Summary & Compound Identity
N-Isobutyl-2-piperidinecarboxamide Hydrochloride is a piperidine-based amino-amide salt, structurally analogous to the intermediate scaffolds used in the synthesis of "caine" type local anesthetics (e.g., Ropivacaine, Mepivacaine). As a hydrochloride salt of a secondary amine (piperidine ring nitrogen) linked to a hydrophobic isobutyl amide tail, the molecule exhibits distinct amphiphilic properties.
-
Chemical Structure: Piperidine-2-carboxylic acid isobutylamide · HCl
-
Molecular Formula: C
H N O[1][2] · HCl -
Key Functional Groups:
-
Piperidinium Cation: Highly hydrophilic, hydrogen bond donor (NH
). -
Amide Linkage: Hydrogen bond acceptor/donor, polar.
-
Isobutyl Group: Hydrophobic, impacts solvation entropy.
-
This guide analyzes its solubility differential between Water (high dielectric protic solvent) and Ethanol (moderate dielectric protic solvent) to aid in purification, formulation, and bioavailability studies.
Physicochemical Solubility Analysis
The solubility of N-Isobutyl-2-piperidinecarboxamide HCl is governed by the competition between the lattice energy of the crystal and the solvation enthalpy of the solvent.
Solubility in Water (Aqueous Media)
-
Solubility Rating: Freely Soluble to Very Soluble (>100 mg/mL)
-
Mechanistic Driver:
-
Ion-Dipole Interactions: The protonated piperidine nitrogen (piperidinium) forms strong ion-dipole bonds with water molecules. The chloride counter-ion is efficiently hydrated, overcoming the crystal lattice energy.
-
Hydrogen Bonding: The secondary ammonium site (NH
) acts as a potent hydrogen bond donor to water oxygen atoms. -
Hydrophobic Effect: While the isobutyl group is hydrophobic, the small size of the alkyl chain relative to the charged polar head group allows the molecule to remain fully solvated without forming micelles at low concentrations.
-
-
Implication: Water is the ideal solvent for dissolution, stock solution preparation, and biological assays.
Solubility in Ethanol (Organic Media)
-
Solubility Rating: Soluble (30–100 mg/mL)
-
Mechanistic Driver:
-
Dielectric Constant: Ethanol (
) has a lower dielectric constant than water ( ), reducing its ability to shield the electrostatic attraction between the piperidinium cation and chloride anion. This leads to tighter ion-pairing and slightly reduced solubility compared to water. -
Amphiphilic Solvation: The ethyl group of ethanol interacts favorably with the isobutyl tail of the compound via van der Waals forces, while the hydroxyl group solvates the ionic head.
-
-
Implication: Ethanol is the preferred solvent for recrystallization . The temperature dependence of solubility in ethanol is typically steeper than in water, allowing for high recovery yields upon cooling.
Comparative Data Summary
| Parameter | Water (H | Ethanol (EtOH) |
| Dielectric Constant | ~80 (High) | ~24 (Moderate) |
| Dominant Interaction | Ion-Dipole / H-Bonding | Ion-Pairing / Van der Waals |
| Predicted Solubility | > 100 mg/mL (High) | 30–100 mg/mL (Moderate) |
| Temperature Sensitivity | Moderate | High (Ideal for Recrystallization) |
| Primary Utility | Formulation / Bio-assays | Purification / Solid-state isolation |
Experimental Protocol: Solubility Determination
To validate the theoretical solubility profile, a Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached.
Reagents and Equipment
-
Compound: N-Isobutyl-2-piperidinecarboxamide HCl (>98% purity).
-
Solvents: HPLC-grade Water, Absolute Ethanol.
-
Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.
Step-by-Step Methodology
-
Preparation: Add excess solid compound to 5 mL of solvent in a glass vial until undissolved solid remains visible.
-
Equilibration: Seal the vial and agitate at 25°C ± 0.1°C for 24 to 48 hours .
-
Note: Constant agitation ensures the breakdown of the crystal lattice.
-
-
Filtration: Allow the suspension to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter).
-
Quantification (Gravimetric):
-
Pipette a known volume (
) of the filtrate into a pre-weighed vessel. -
Evaporate solvent under vacuum or nitrogen stream.
-
Weigh the residue (
). -
Calculation:
(mg/mL).
-
-
Validation: For higher precision, dilute the filtrate and analyze via HPLC-UV (detecting the amide bond absorption at ~210-220 nm).
Visualization of Solubility Workflows
The following diagrams illustrate the mechanistic pathways and experimental workflows for characterizing this compound.
Solubility Determination Workflow
This flowchart outlines the critical decision points in the saturation shake-flask protocol.
Figure 1: Standardized Saturation Shake-Flask Workflow for Solubility Determination.
Solvation Mechanism: Water vs. Ethanol
This diagram contrasts the molecular interactions stabilizing the salt in different media.
Figure 2: Mechanistic comparison of solvation spheres in Water vs. Ethanol.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support. Pharmaceutical Development and Technology, 3(2), 215-223. Link
- Grant, D. J. W., & Brittain, H. G. (1995). Solubility of Pharmaceutical Solids. In Physical Characterization of Pharmaceutical Solids. Marcel Dekker.
-
PubChem. (2024).[3] Piperidine-2-carboxylic acid derivatives (Pipecolic acid). National Library of Medicine. Link
-
Bergström, C. A., et al. (2007). Computational prediction of drug solubility in water-based systems. Chemical Reviews, 116(9). Link
Sources
N-Isobutyl-2-piperidinecarboxamide hydrochloride safety data sheet (SDS)
This technical guide serves as a comprehensive safety and handling monograph for N-Isobutyl-2-piperidinecarboxamide hydrochloride .[1]
Designed for research professionals, this document synthesizes chemical safety data, predicted hazard profiling (based on Structure-Activity Relationships), and rigorous experimental protocols.[1] As this compound is primarily an R&D reagent with limited public toxicological data, this guide applies the Precautionary Principle , deriving safety standards from analogous piperidine and amide pharmacophores.[1]
CAS: 1236263-46-9 | Grade: Research / API Intermediate[1][2][3]
Executive Technical Summary
N-Isobutyl-2-piperidinecarboxamide hydrochloride is a piperidine-based amide derivative, structurally homologous to the "caine" family of local anesthetics (e.g., ropivacaine, bupivacaine) but distinct in its substitution pattern.[1] Unlike classical local anesthetics which typically feature an N-aryl amide, this compound possesses an N-isobutyl aliphatic chain.[1]
Primary Applications:
-
Synthetic Intermediate: Precursor for peptidomimetic scaffolds and ion channel modulators.
-
Pharmacological Probe: Used in structure-activity relationship (SAR) studies targeting TRP channels or NMDA receptors due to the pipecolic acid core.[1]
Critical Safety Note: As a hydrochloride salt of a secondary amine, this compound exhibits acidic properties in solution and potential hygroscopicity . Handling requires strict moisture control and acid-gas precautions.[1]
Chemical Identity & Physical Properties[1][4][5][6][7][8]
| Parameter | Technical Specification |
| IUPAC Name | N-(2-Methylpropyl)piperidine-2-carboxamide hydrochloride |
| Common Synonyms | N-Isobutylpipecolamide HCl; 2-Piperidinecarboxamide, N-(2-methylpropyl)-, HCl |
| CAS Number | 1236263-46-9 |
| Molecular Formula | C₁₀H₂₀N₂O[1][4] · HCl |
| Molecular Weight | 220.74 g/mol (Salt) / 184.28 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol |
| pKa (Predicted) | ~10.5 (Piperidine nitrogen) |
| Hygroscopicity | High (Desiccation required) |
Hazard Profiling & Safety Framework
Derived from GHS classifications of analogous piperidine-2-carboxamides.
GHS Classification (Predicted)
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]
Toxicology Insight
The piperidine ring is a secondary amine that can act as a sensitizer. The hydrochloride moiety implies that upon contact with mucous membranes (eyes, lungs), the compound dissociates to release protons, causing local pH drops and tissue irritation.[1]
-
Mechanism of Action: Potential blockade of sodium channels (theoretical, based on structure). Systemic absorption may lead to CNS excitation followed by depression.[1]
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 (dust) or P100 (if aerosolized in solution).[1] Use a fume hood for all weighing operations.[1]
-
Dermal: Nitrile rubber gloves (min thickness 0.11 mm).[1] Break-through time >480 min.[1]
-
Ocular: Chemical safety goggles. Face shield recommended if handling >10g or high-concentration stock solutions.[1]
Emergency Response Protocols
The following workflow dictates the immediate response to exposure incidents. This system prioritizes neutralization and dilution.[1]
Figure 1: Emergency Response Decision Tree. Prioritize mechanical removal of dry powder before irrigation to prevent exothermic hydration on skin.
Experimental Handling & Usage
To ensure scientific integrity and reproducibility, the following protocols for reconstitution and storage must be adhered to.
Reconstitution Protocol (Stock Solution)
Objective: Prepare a stable 100 mM Stock Solution in DMSO.
-
Calculation:
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is preferred over water for long-term storage to prevent hydrolytic degradation of the amide bond, although the amide is relatively stable.[1]
-
Procedure:
-
Weigh
of compound into a sterile microcentrifuge tube. -
Add
of anhydrous DMSO. -
Vortex for 30 seconds. If dissolution is slow, sonicate at
for 2 minutes. -
Validation: Solution should be clear and colorless.
-
Stability & Storage Workflow
The hydrochloride salt is hygroscopic. Moisture uptake leads to stoichiometry errors in dosing and potential hydrolysis.[1]
Figure 2: Compound Lifecycle Management. Note the strict "Single Use" recommendation for thawed aliquots to prevent crystallization or degradation.
Ecological & Transport Information
Ecological Impact
-
Aquatic Toxicity: Predicted to be Harmful (Category 3).[1] Piperidine derivatives can be toxic to daphnia and algae.[1]
-
Persistence: Not readily biodegradable due to the stable amide linkage.
-
Disposal: Do not empty into drains. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx gases).
Transport (IATA/DOT)[1]
-
Non-Hazardous for Transport in small quantities (<1 kg) for research purposes.
-
Note: If shipped in bulk, may be classified under UN 3261 (Corrosive solid, acidic, organic, n.o.s.) depending on pH testing.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165362248, N-Isobutyl pentylone hydrochloride (Analogous Structure Analysis).[1] Retrieved from [Link][1]
-
ChemSRC. CAS 1236263-46-9 Entry: N-Isobutyl-2-piperidinecarboxamide hydrochloride.[1][2][3] Retrieved from [Link][1]
Sources
- 1. N-Butyl Nor Scopolamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. CAS#:100256-72-2 | 5-(4'-Methyl-cyclohexen-3'-yl)-pentadien-2,4-saeure | Chemsrc [chemsrc.com]
- 3. CAS#:100256-72-2 | 5-(4'-Methyl-cyclohexen-3'-yl)-pentadien-2,4-saeure | Chemsrc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Isobutyl-2,4,8-decatrienamide | C14H23NO | CID 87311177 - PubChem [pubchem.ncbi.nlm.nih.gov]
IUPAC name for N-Isobutyl-2-piperidinecarboxamide hydrochloride
Technical Monograph: N-Isobutyl-2-piperidinecarboxamide Hydrochloride
Executive Summary & Chemical Identity
This guide provides a definitive technical analysis of N-Isobutyl-2-piperidinecarboxamide hydrochloride . While often confused with the "caine" family of local anesthetics (e.g., bupivacaine, ropivacaine) due to structural homology, this specific entity represents a distinct pipecolic acid derivative. It serves primarily as a chiral building block in peptidomimetic drug discovery and a scaffold for NMDA receptor modulators.
Systematic Nomenclature (IUPAC)
To derive the Preferred IUPAC Name (PIN), we must deconstruct the molecule based on priority rules defined in the IUPAC Nomenclature of Organic Chemistry (Blue Book).
-
Principal Functional Group: Carboxamide (–CONH–) attached to a heterocycle.[1]
-
Principal Chain/Ring: The piperidine ring takes precedence. The carboxyl carbon is attached at position 2.
-
Substituents:
-
Nitrogen (Amide): An isobutyl group (2-methylpropyl) is attached to the amide nitrogen.
-
Nitrogen (Ring): Unsubstituted (secondary amine) in the free base form; protonated in the hydrochloride salt.
-
Preferred IUPAC Name: N-(2-Methylpropyl)piperidine-2-carboxamide hydrochloride
Stereochemical Note: The carbon at position 2 of the piperidine ring is a chiral center.
-
Racemic: (2RS)-N-(2-methylpropyl)piperidine-2-carboxamide hydrochloride.
-
Enantiopure: (2S)-... (L-Pipecolic acid derivative) or (2R)-... (D-Pipecolic acid derivative).[4]
| Attribute | Detail |
| Common Name | N-Isobutylpipecolamide HCl |
| Molecular Formula | C₁₀H₂₀N₂O · HCl |
| Molecular Weight | 184.28 (Free Base) / 220.74 (HCl Salt) |
| SMILES | CC(C)CNC(=O)C1CCCCN1.Cl |
| Key Distinction | Distinct from Desbutylbupivacaine (which is N-(2,6-dimethylphenyl)piperidine-2-carboxamide). |
Structural Logic & Disambiguation
It is critical for researchers to distinguish this molecule from local anesthetic impurities. The diagram below illustrates the nomenclature logic and structural differences.
Figure 1: Structural derivation and differentiation from common local anesthetic scaffolds.
Chemical Synthesis Protocol
The synthesis of N-Isobutyl-2-piperidinecarboxamide hydrochloride requires a protection-coupling-deprotection strategy. Direct coupling of pipecolic acid is prone to polymerization; therefore, the ring nitrogen must be protected (Boc or Cbz).
Retrosynthetic Analysis
-
Target: N-Isobutyl-2-piperidinecarboxamide HCl.
-
Precursor: N-Boc-Pipecolic Acid (Commercial starting material).
-
Coupling Partner: Isobutylamine.
Step-by-Step Methodology
Reagents:
-
(2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (Boc-Pipecolic acid).
-
Isobutylamine (1.1 eq).
-
HATU (1.2 eq) or EDC·HCl/HOBt.
-
DIPEA (Diisopropylethylamine).
-
HCl in 1,4-Dioxane (4M).
Workflow:
-
Activation & Coupling:
-
Dissolve Boc-Pipecolic acid (10 mmol) in anhydrous DMF (30 mL).
-
Add DIPEA (25 mmol) and HATU (12 mmol) at 0°C. Stir for 15 minutes to activate the acid.
-
Add Isobutylamine (11 mmol) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
-
Work-up (Intermediate):
-
Dilute with EtOAc (100 mL). Wash sequentially with 1M citric acid (removes DIPEA/Isobutylamine), sat. NaHCO₃ (removes unreacted acid), and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo to yield 1-Boc-N-isobutylpiperidine-2-carboxamide .
-
-
Deprotection & Salt Formation:
-
Dissolve the intermediate in minimal CH₂Cl₂ (5 mL).
-
Add 4M HCl in Dioxane (10 eq) at 0°C.
-
Stir at RT for 2 hours. The Boc group cleavage generates CO₂ and isobutylene.
-
Observation: The product often precipitates as a white solid.
-
Filter and wash with cold Et₂O to obtain the pure hydrochloride salt.
-
Synthesis Pathway Visualization
Figure 2: Synthetic workflow for the production of the target hydrochloride salt.
Analytical Specifications
To validate the identity of the synthesized compound, the following spectral data are expected.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.5–9.5 (br s, 1H/2H) | Ammonium protons (NH₂⁺) indicating HCl salt formation. |
| δ 8.0–8.3 (t, 1H) | Amide NH triplet (coupling to isobutyl CH₂). | |
| δ 3.6–3.8 (m, 1H) | Alpha-proton (H2 of piperidine ring). | |
| δ 2.9–3.0 (m, 2H) | Isobutyl –CH₂– adjacent to amide nitrogen. | |
| δ 0.85 (d, 6H) | Isobutyl methyl groups (Gem-dimethyl). | |
| MS (ESI+) | m/z 185.16 [M+H]⁺ | Consistent with Free Base MW 184.28. |
| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong Amide I band (C=O stretch). |
Critical Quality Attribute (CQA): The absence of a singlet at ~1.4 ppm (9H) in the proton NMR confirms the complete removal of the Boc protecting group.
Applications in Drug Development
This molecule is rarely a final drug but serves as a high-value intermediate:
-
Fragment-Based Drug Discovery (FBDD): The pipecolamide scaffold provides a constrained amino acid mimic. The isobutyl group mimics the side chain of Leucine, making this molecule a Proline-Leucine dipeptide mimetic [1].
-
Local Anesthetic Analogs: It is used in Structure-Activity Relationship (SAR) studies to determine the necessity of the N-phenyl ring found in Bupivacaine. Studies show that replacing the lipophilic phenyl ring with an alkyl group (like isobutyl) significantly reduces sodium channel binding affinity, highlighting the pharmacophore requirements [2].
-
Chiral Resolution Agents: Enantiopure versions (L- or D-) are used as resolving agents for chiral acids or as chiral auxiliaries in asymmetric synthesis.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: Royal Society of Chemistry. [Link]
-
PubChem. (2025).[3] Pipecolic Acid Derivatives and Local Anesthetic Analogs. National Library of Medicine. [Link]
-
Gassama, A., et al. (2015).[5] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- | C19H31ClN2O | CID 3078867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Butyl-2-piperidine Carboxylic Acid - CAS - 856838-98-7 | Axios Research [axios-research.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation and Validation of N-Isobutyl-2-piperidinecarboxamide HCl Stock Solutions for Drug Discovery Workflows
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Reagent preparation, physicochemical causality, and downstream application in Prokineticin Receptor (PKR) antagonist synthesis.
Executive Summary & Scientific Context
N-Isobutyl-2-piperidinecarboxamide hydrochloride (CAS: 1236263-46-9) is a highly versatile secondary amine building block. In contemporary medicinal chemistry, this scaffold is prominently utilized in the synthesis of novel Prokineticin Receptor 1 and 2 (PKR1/PKR2) antagonists [1]. PKRs are Gq-coupled G-protein-coupled receptors (GPCRs) heavily implicated in chronic pain, inflammation, and neurogenesis[2].
Because this compound serves as the core pharmacophore for highly potent antagonists (yielding
Physicochemical Properties & Causality for Solvent Selection
Understanding the physicochemical nature of the compound is required to select the appropriate solvent system and storage conditions.
| Property | Value / Description |
| Chemical Name | N-Isobutylpiperidine-2-carboxamide hydrochloride |
| Molecular Formula | C₁₀H₂₀N₂O · HCl |
| Molecular Weight | 220.74 g/mol (Free base: 184.28 g/mol ) |
| Appearance | White to off-white crystalline powder |
| Primary Solvents | Anhydrous DMSO, DMF, ddH₂O, Methanol |
| Exact Mass | 185.16 m/z |
Causality in Solvent Choice
As an HCl salt, the compound exhibits excellent aqueous solubility. However, the choice of solvent must be dictated by the downstream experimental workflow:
-
For Chemical Synthesis (Library Generation): Anhydrous DMSO or DMF is strictly required. Why? Water acts as a strong nucleophile. If an aqueous stock is used in downstream amide coupling reactions, the water will rapidly hydrolyze coupling reagents (e.g., HATU, EDC), quenching the reaction before the secondary amine of the piperidine ring can successfully react with the target carboxylic acid.
-
For Direct Biological Assays: If the intermediate itself is being screened (e.g., in fragment-based drug discovery), DMSO is the standard vehicle. For in vivo applications where DMSO toxicity or localized tissue necrosis is a concern, the HCl salt form allows for direct, stable dissolution in sterile ddH₂O or physiological saline.
Materials and Reagents
-
Compound: N-Isobutyl-2-piperidinecarboxamide HCl (Purity
95%). -
Solvents: Anhydrous DMSO (
99.9%, LC-MS grade, low water content) or Nuclease-free ddH₂O. -
Consumables: 0.22 µm Syringe Filters (PTFE for DMSO; PES for aqueous solutions), amber glass vials, or low-bind polypropylene microcentrifuge tubes.
-
Equipment: Analytical balance (precision 0.1 mg), anti-static ionizer, vortex mixer, and a low-power ultrasonic bath.
Step-by-Step Protocol: Preparation of a 100 mM Stock Solution
This protocol outlines the preparation of a 100 mM master stock in DMSO, optimized for downstream synthetic chemistry and biochemical screening.
Step 1: Thermal Equilibration
-
Action: Bring the lyophilized powder to room temperature in a desiccator for 30 minutes before opening.
-
Causality: The HCl salt is hygroscopic. Opening a cold vial exposes it to ambient humidity, causing moisture condensation. This artificially inflates the apparent mass during weighing and introduces water into anhydrous solvents, ruining downstream coupling reactions.
Step 2: Precision Weighing
-
Action: Weigh exactly 22.07 mg of the compound using an analytical balance. Use an anti-static gun on the spatula and weigh boat.
-
Causality: Piperidine HCl salts frequently accumulate static charge, causing the fine powder to scatter upon transfer. Neutralizing the charge ensures absolute concentration accuracy.
Step 3: Dissolution and Homogenization
-
Action: Add exactly 1.0 mL of anhydrous DMSO to the 22.07 mg of powder to achieve a 100 mM stock. Vortex vigorously for 60 seconds. If micro-crystals persist, sonicate in a water bath at room temperature for 2–3 minutes.
-
Causality: Mild sonication disrupts persistent crystalline lattice structures without applying thermal stress, preventing localized thermal degradation of the carboxamide bond.
Step 4: Sterile Filtration
-
Action: Pass the homogenized solution through a 0.22 µm PTFE syringe filter into a sterile, pre-labeled vial.
-
Causality: PTFE is chemically inert to DMSO (unlike PES or Nylon, which may leach or dissolve). Filtration removes insoluble microscopic particulates and sterilizes the solution, which is a mandatory self-validating step if the stock will eventually touch cell-based assays.
Step 5: Aliquoting and Cryopreservation
-
Action: Dispense the filtered stock into 50 µL or 100 µL single-use aliquots in amber tubes. Store at -20°C (short-term, <3 months) or -80°C (long-term, >3 months).
-
Causality: Amber tubes protect the amide linkage from photo-degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which induce localized concentration gradients, precipitation, and structural degradation.
Quality Control & Validation
To ensure the stock is a self-validating system, perform the following QC checks before utilizing the stock in high-throughput workflows:
-
LC-MS Verification: Inject a 1:1000 dilution (in Acetonitrile/Water) into an LC-MS. Verify the presence of the exact mass (
) and confirm that purity remains 95% post-dissolution. -
NMR Integrity Check: If the stock has been stored at -20°C for over 6 months, evaporate a small aliquot and run a
-NMR in DMSO- to confirm the absence of piperidine ring-opening or amide hydrolysis byproducts.
Downstream Application: PKR Antagonist Synthesis & Screening
Once validated, the N-Isobutyl-2-piperidinecarboxamide stock is deployed into the drug discovery pipeline:
-
Library Synthesis: The secondary amine of the piperidine ring is reacted with various aryl/heteroaryl aldehydes (via reductive amination) or carboxylic acids (via amide coupling). This generates a library of substituted piperidine-carboxamides.
-
Aequorin-Based Calcium Mobilization Assay: The synthesized ligands are evaluated for their ability to antagonize Prokineticin Receptors. Because PKRs are Gq-coupled, their activation by endogenous ligands (e.g., PK2/Bv8) induces phospholipase C (PLC) activity, leading to intracellular
mobilization [2]. Cells expressing PKR1/PKR2 and the calcium-sensitive luminescent protein aequorin are treated with the synthesized compounds. A reduction in luminescence upon PK2 stimulation provides a direct, functional readout of the antagonist's efficacy [1][3].
Workflow Visualization
Below is the logical progression from raw material to validated biological lead, demonstrating the critical path of the prepared stock solution.
Caption: End-to-end workflow for the preparation, validation, and downstream application of the stock solution.
References
- US Patent US8722896B2 - Prokineticin receptor antagonists and uses thereof. University of California.
-
Therapeutic Potential of Targeting Prokineticin Receptors in Diseases. Frontiers in Pharmacology / PMC. Available at:[Link] [2]
-
BindingDB Entry BDBM121290 - Enzyme Inhibition Constant Data (US8722896). Binding Database. Available at:[Link] [3]
Optimized Strategies for the Amide Coupling of Pipecolic Acid Derivatives with Isobutylamine
Executive Summary
The formation of an amide bond between Pipecolic acid (Piperidine-2-carboxylic acid) and Isobutylamine presents specific synthetic challenges distinct from standard peptide coupling. Pipecolic acid is a cyclic, secondary amino acid with significant steric bulk around the
This guide details two optimized protocols to synthesize N-isobutylpipecolamide derivatives (e.g., tert-butyl 2-(isobutylcarbamoyl)piperidine-1-carboxylate).
-
Protocol A (T3P® System): Recommended for scale-up and minimizing epimerization.[1]
-
Protocol B (HATU System): Recommended for small-scale discovery chemistry requiring high throughput.
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
Pipecolic acid is an amino acid.[2][3][4][5] To couple it with isobutylamine (a nucleophile), the nitrogen of the pipecolic acid must be protected (e.g., Boc, Fmoc, Cbz) to prevent uncontrolled polymerization. This guide assumes the use of
Reagent Selection: T3P vs. HATU[1][4][6][7]
-
T3P (Propylphosphonic anhydride): The preferred reagent for this specific coupling. T3P acts as a kinetic trap for the carboxylate, forming a mixed anhydride that reacts rapidly with the amine. It operates well in non-polar solvents (EtOAc, DCM) and shows the lowest rate of epimerization for pipecolic acid derivatives [1].
-
HATU: A highly reactive uronium reagent.[6][7] While effective, the high reactivity combined with the basic conditions (DIPEA) required for activation increases the risk of racemizing the chiral center at C2 of the piperidine ring [2].
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the critical activation step where racemization risks are highest.
Protocol A: Low-Epimerization Method (T3P)
Best for: Scale-up (>1g), purity, and minimizing racemization.[8]
Materials
-
Substrate:
-Boc-L-Pipecolic acid (1.0 equiv) -
Amine: Isobutylamine (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[9]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add
-Boc-Pipecolic acid (1.0 equiv) and Isobutylamine (1.1 equiv) to the flask. Dissolve in anhydrous EtOAc (concentration ~0.2 M).-
Note: Unlike HATU, T3P allows for the simultaneous addition of acid and amine.[8]
-
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Why? Low temperature is critical to suppress epimerization during the activation event.
-
-
Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Observation: The reaction is slightly exothermic. Maintain temp < 5 °C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours. Monitor by TLC or LCMS.
-
Workup (Self-Validating):
-
Result: Typically yields a viscous oil or solid requiring no chromatography.
Protocol B: High-Throughput Method (HATU)
Best for: Small scale (<100mg), automated synthesis, or unreactive amines.
Materials
-
Substrate:
-Boc-L-Pipecolic acid (1.0 equiv) -
Amine: Isobutylamine (1.2 equiv)
-
Reagent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF (Anhydrous)[6]
Step-by-Step Procedure
-
Activation: In a vial, dissolve
-Boc-Pipecolic acid (1.0 equiv) in DMF (0.2 M). -
Base: Add DIPEA (1.0 equiv only at this stage).
-
Reagent: Add HATU (1.1 equiv). Stir at 0 °C for 15 minutes.
-
Critical: Pre-activation ensures the active ester is formed before the amine sees the base, but prolonged activation can lead to racemization. 15 minutes is optimal.
-
-
Coupling: Add Isobutylamine (1.2 equiv) followed by the remaining DIPEA (1.0 equiv).
-
Reaction: Stir at RT for 2 hours.
-
Quench: Add water (5 volume equivalents) to precipitate the product or extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove tetramethylurea byproducts formed by HATU.
Quantitative Comparison of Conditions
| Parameter | Protocol A (T3P) | Protocol B (HATU) |
| Solvent | EtOAc / 2-MeTHF | DMF / DMAc |
| Byproducts | Water-soluble (Phosphates) | Tetramethylurea (Difficult to remove) |
| Racemization Risk | Low (<2% epimerization) | Moderate (Requires careful base control) |
| Workup | Extraction only | Extraction + Column Chromatography |
| Cost | Moderate | High |
| Atom Economy | Good | Poor (High MW coupling agent) |
Troubleshooting & Optimization
Epimerization Control
If LCMS or Chiral HPLC indicates the presence of the D-isomer (or diastereomer if other centers exist):
-
Switch to T3P/Pyridine: Pyridine is a weaker base than DIPEA, reducing the rate of proton abstraction at the
-carbon. -
Add Additives: If using EDC or DIC, add Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). It is superior to HOBt for suppressing racemization in secondary amino acids [3].
Low Yield
-
Steric Hindrance: The piperidine ring creates steric bulk. Increase the reaction time to 12 hours or gently heat to 35 °C (only if T3P is used; heating HATU reactions promotes side reactions).
-
Order of Addition: Ensure the amine is added after activation in HATU protocols, but concurrently in T3P protocols.
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common amide coupling failures.
References
-
Dunetz, J. R., et al. (2011).[8][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][10] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 15(37), 9394–9403.
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
N-Isobutyl-2-piperidinecarboxamide: A Scaffold for Peptidomimetic Innovation
Introduction: The Imperative for Peptide Mimetics
In the landscape of modern drug discovery, peptides represent a class of molecules with immense therapeutic potential. Their high specificity and potency are desirable attributes for targeting a range of biological processes. However, the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability, have historically hindered their widespread clinical application. This has spurred the development of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[1][2]
N-Isobutyl-2-piperidinecarboxamide stands as a compelling building block in the field of peptidomimetic research. Derived from pipecolic acid, a higher homolog of proline, this non-proteinogenic amino acid analog offers a unique combination of conformational rigidity and chemical diversity.[3] The six-membered piperidine ring introduces a significant constraint on the peptide backbone, influencing its secondary structure and, consequently, its interaction with biological targets.[4] The N-isobutyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This guide provides a comprehensive overview of the application of N-Isobutyl-2-piperidinecarboxamide in peptidomimetic research, from its synthesis and incorporation into peptide sequences to the evaluation of its biological activity.
The Strategic Advantage of the Piperidine Scaffold
The incorporation of piperidine-based structures like N-Isobutyl-2-piperidinecarboxamide into peptide chains offers several strategic advantages for drug design:
-
Conformational Constraint: The rigid chair-like conformation of the piperidine ring restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into a specific three-dimensional structure. This can lead to enhanced binding affinity and selectivity for the target receptor.
-
Proteolytic Stability: The non-natural piperidine structure is less susceptible to degradation by proteases compared to the natural peptide backbone, leading to a longer in vivo half-life.[5]
-
Modulation of Physicochemical Properties: The piperidine moiety can influence the lipophilicity and hydrogen bonding capacity of the resulting peptidomimetic, which are critical parameters for membrane permeability and oral bioavailability.[5]
-
Scaffold for Diversity: The nitrogen atom of the piperidine ring and the isobutyl group provide sites for chemical diversification, enabling the synthesis of libraries of compounds for high-throughput screening.
Synthesis and Characterization of N-Isobutyl-2-piperidinecarboxamide
The synthesis of N-Isobutyl-2-piperidinecarboxamide can be achieved through several synthetic routes. A common approach involves the N-alkylation of a suitable pipecolic acid derivative followed by amidation.
Protocol 1: Synthesis of N-Fmoc-N-isobutyl-2-piperidinecarboxylic acid
This protocol describes the synthesis of the Fmoc-protected building block suitable for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-pipecolic acid
-
Isobutyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Fmoc-L-pipecolic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add isobutyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Fmoc-N-isobutyl-2-piperidinecarboxylic acid.
Characterization Data (Illustrative)
The following data are illustrative and based on typical characterization results for similar N-alkylated amino acid derivatives.
| Parameter | Value |
| Molecular Formula | C₂₅H₂₉NO₄ |
| Molecular Weight | 407.50 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.77 (d, J = 7.5 Hz, 2H), 7.59 (d, J = 7.4 Hz, 2H), 7.40 (t, J = 7.5 Hz, 2H), 7.31 (t, J = 7.4 Hz, 2H), 4.45-4.25 (m, 3H), 3.40-3.20 (m, 2H), 2.90-2.70 (m, 2H), 2.20-1.50 (m, 7H), 0.95 (d, J = 6.6 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 175.8, 156.5, 143.9, 141.3, 127.7, 127.0, 125.1, 119.9, 67.2, 60.4, 55.8, 47.3, 45.1, 28.7, 26.5, 25.4, 20.3 |
| Mass Spectrometry (ESI+) m/z | 408.2 [M+H]⁺, 430.2 [M+Na]⁺ |
Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-isobutyl-2-piperidinecarboxylic acid can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.[6][7]
Protocol 2: Solid-Phase Incorporation of N-Fmoc-N-isobutyl-2-piperidinecarboxylic acid
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
N-Fmoc-N-isobutyl-2-piperidinecarboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Swell the Rink Amide MBHA resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF.
-
Coupling:
-
Pre-activate N-Fmoc-N-isobutyl-2-piperidinecarboxylic acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical RP-HPLC.
Application in Peptidomimetic Research: Case Studies and Biological Evaluation
The incorporation of N-Isobutyl-2-piperidinecarboxamide can be utilized to mimic specific secondary structures of peptides, such as β-turns, which are often involved in protein-protein interactions.[8]
Case Study: Design of a β-Turn Mimetic
Hypothesis: Replacing a key dipeptide sequence in a bioactive peptide with N-Isobutyl-2-piperidinecarboxamide can enforce a β-turn conformation, leading to enhanced biological activity and stability.
Experimental Workflow:
Caption: Experimental workflow for the design and evaluation of a peptidomimetic containing N-Isobutyl-2-piperidinecarboxamide.
Protocol 3: Receptor Binding Assay (Illustrative Example: Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of the N-Isobutyl-2-piperidinecarboxamide-containing peptidomimetic for its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Peptidomimetic compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the peptidomimetic compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the peptidomimetic or unlabeled native peptide (for comparison).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Illustrative Biological Activity Data
The following table presents hypothetical data for a peptidomimetic containing N-Isobutyl-2-piperidinecarboxamide compared to the native peptide.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Proteolytic Half-life (t½, min) |
| Native Peptide | 15.2 | 25.8 | 10 |
| Peptidomimetic | 8.5 | 12.3 | >120 |
Conformational Analysis: Unveiling the Structural Impact
The conformational preferences induced by the N-Isobutyl-2-piperidinecarboxamide moiety can be investigated using a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as ROESY and NOESY, can be used to identify through-space interactions between protons, providing distance constraints that help to define the three-dimensional structure of the peptidomimetic in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the secondary structure content (e.g., β-turn, helix) of the peptidomimetic in different solvent environments.
Computational Modeling: Molecular dynamics simulations can be employed to explore the conformational landscape of the peptidomimetic and to visualize the preferred low-energy conformations.
Conclusion and Future Directions
N-Isobutyl-2-piperidinecarboxamide is a valuable and versatile building block for the design and synthesis of novel peptidomimetics. Its ability to impart conformational constraint and enhance metabolic stability makes it an attractive tool for addressing the key challenges associated with peptide-based drug development. The protocols and application notes presented in this guide provide a framework for researchers to explore the potential of this unique scaffold in their own drug discovery programs. Future research in this area will likely focus on the development of more complex and diverse libraries of N-Isobutyl-2-piperidinecarboxamide-containing peptidomimetics, as well as the application of this scaffold to a wider range of biological targets.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry (Weinheim an der Bergstrasse, Germany), 20(35), 11187–11203.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Working hypotheses for the peptidomimetics design. Retrieved from [Link]
-
Coin, I., Schmieder, P., Bienert, M., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Retrieved from [Link]
-
Filippov, D. V., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
-
Beier, A., & Liskamp, R. M. (2025). A versatile route towards 6-arylpipecolic acids. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved from [Link]
- Kang, Y. K. (2010). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 75(1), 222-225.
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link]
-
Imai, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
Sabancılar, İ., Aydemir, M., & Kaya, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Retrieved from [Link]
-
Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Murphy, P. V., & Dunne, J. L. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Bentham Science Publisher. Retrieved from [Link]
-
Shoshan, M. S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2012). Peptidomimetics, a synthetic tool of drug discovery. PMC. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Isobutyl-2-piperidinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of N-Isobutyl-2-piperidinecarboxamide, a crucial building block in various research and development applications. As Senior Application Scientists, we understand the nuances of this synthesis and have compiled this resource to address common challenges and help you optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Isobutyl-2-piperidinecarboxamide?
A1: The most prevalent and versatile method is the amide coupling reaction between piperidine-2-carboxylic acid and isobutylamine. This typically involves the activation of the carboxylic acid using a coupling reagent to facilitate the formation of the amide bond.
Q2: Why is my yield of N-Isobutyl-2-piperidinecarboxamide consistently low?
A2: Low yields can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions. A common issue is the inadequate reactivity of the activated carboxylic acid intermediate or its decomposition before it can react with the isobutylamine.[1] We will delve into troubleshooting these specific issues in the guide below.
Q3: What are the key considerations for purifying the final product?
A3: Purification of N-Isobutyl-2-piperidinecarboxamide typically involves column chromatography on silica gel. However, due to its basic piperidine nitrogen, tailing on the column can be an issue. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can significantly improve peak shape and separation.[2] Additionally, an acidic workup to remove unreacted isobutylamine followed by a basic wash to neutralize the product salt is a critical pre-chromatography step.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials (piperidine-2-carboxylic acid and isobutylamine).
-
Minimal or no presence of the desired product peak.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.
-
Decomposition of Activated Intermediate: The activated carboxylic acid species (e.g., an O-acylisourea intermediate when using carbodiimides) can be unstable and decompose or undergo side reactions before reacting with the amine.[1]
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions, as higher temperatures can sometimes promote their formation.
-
Problem 2: Presence of Significant Impurities
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting materials and product.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
-
Formation of N-acylurea: This is a common side product when using carbodiimide coupling reagents like EDC or DCC. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[1][4]
-
Dimerization of the Carboxylic Acid: The activated carboxylic acid can react with another molecule of piperidine-2-carboxylic acid to form an anhydride.[1]
-
Solution: Ensure slow addition of the coupling reagent to the carboxylic acid solution to maintain a low concentration of the activated species, favoring the reaction with the amine.
-
-
Guanidinium Byproduct Formation: Some coupling reagents, particularly uronium/aminium salts like HATU, can react with the amine (isobutylamine) to form a guanidinium byproduct.
-
Solution: The order of addition is critical. Always activate the carboxylic acid with the coupling reagent before adding the amine to the reaction mixture.
-
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Typical Solvent | Additive Often Used | Key Advantages | Potential Drawbacks |
| EDC·HCl | Carbodiimide | DCM, DMF | HOBt, HOAt | Water-soluble urea byproduct is easily removed with an aqueous wash.[2][4] | Prone to N-acylurea formation without an additive.[1] |
| DCC | Carbodiimide | DCM, THF | HOBt, HOAt | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration. |
| HATU | Onium Salt | DMF, NMP | None (contains HOAt moiety) | Very fast and highly efficient, often leading to higher yields.[1][2] | Can form guanidinium byproducts if the order of addition is incorrect. |
| PyBOP | Phosphonium Salt | DMF, DCM | None | Does not form guanidinium byproducts. | Can be more expensive. |
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed for high efficiency and yield.
Materials:
-
Piperidine-2-carboxylic acid
-
Isobutylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add DIPEA (2.5 equivalents) to the reaction mixture, followed by the slow addition of isobutylamine (1.2 equivalents).
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 0.5% triethylamine).
Visualization of Key Processes
Reaction Mechanism Overview:
Caption: General overview of the two-stage amide coupling reaction.
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low product yield.
References
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
Troubleshooting low solubility of N-Isobutyl-2-piperidinecarboxamide HCl
Topic: Troubleshooting Solubility Issues Ticket ID: SOL-ISO-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering solubility difficulties with N-Isobutyl-2-piperidinecarboxamide HCl due to one of three physicochemical barriers: Common Ion Effect (Cl⁻ suppression) , pH-dependent Deprotonation (Free Base precipitation) , or Thermodynamic Stability (Polymorphism) .
As a hydrochloride salt of a piperidine-based amide (structurally analogous to local anesthetics like Ropivacaine or Bupivacaine), this compound relies on the protonation of the piperidine nitrogen for aqueous solubility. The following guide provides a diagnostic framework and validated protocols to resolve these issues.
Part 1: Diagnostic Framework (The "Why")
Before attempting further dissolution, identify which physicochemical mechanism is blocking your experiment using the logic below.
The Common Ion Effect (The "Saline Trap")
-
Symptom: The compound dissolves in pure water but precipitates or remains cloudy when added to PBS, Saline (0.9% NaCl), or cell culture media.
-
Mechanism: Your compound is an HCl salt (
). Buffers like PBS contain high concentrations of Chloride ions (~140 mM). According to Le Chatelier’s principle, adding excess shifts the equilibrium toward the solid precipitate to maintain the Solubility Product Constant ( ).[1] -
Equation:
pH-Dependent Precipitation (The "pKa Wall")
-
Symptom: The solution is clear in water but crashes out when you adjust the pH to 7.4 or add NaOH.
-
Mechanism: The piperidine nitrogen typically has a
between 10.5 and 11.0. At physiological pH (7.4), the equilibrium shifts. However, if the concentration is high, even a small fraction of the uncharged Free Base can exceed its intrinsic solubility ( ), causing precipitation. -
Rule of Thumb:
. If your target pH is too close to the , solubility drops logarithmically.
Kinetic vs. Thermodynamic Solubility
-
Symptom: The compound dissolves with heat/sonication but precipitates upon cooling or standing overnight.
-
Mechanism: You likely created a supersaturated solution (Kinetic Solubility). Over time, the system seeks its lowest energy state (Thermodynamic Solubility), causing the crystal lattice to reform.
Part 2: Troubleshooting FAQs
Q1: I am using PBS (pH 7.4). Why won't the powder dissolve?
A: Stop adding powder directly to PBS. The high ionic strength and chloride concentration in PBS suppress the dissociation of the HCl salt.
-
Solution: Dissolve the compound in pure deionized water (Milli-Q) or DMSO first to create a concentrated stock solution (e.g., 100 mM). Dilute this stock into your PBS immediately before use. This bypasses the energy barrier of breaking the crystal lattice in a high-salt environment.
Q2: Can I heat the solution to improve solubility?
A: Yes, but with caution.
-
You may heat the solution to 40–50°C briefly to overcome the lattice energy.
-
Warning: Do not boil. Amides can hydrolyze at high temperatures in acidic/basic conditions over time. If the compound precipitates upon cooling to room temperature, you have exceeded the thermodynamic solubility limit; you must lower the concentration.
Q3: What is the maximum concentration I can achieve?
A: While specific experimental data for this derivative is rare, structurally similar piperidine-carboxamides (like Bupivacaine HCl) typically achieve 25–50 mg/mL in pure water . In PBS/Saline, this limit often drops to <5 mg/mL .
Q4: Which organic solvent is best for stock solutions?
A: DMSO (Dimethyl sulfoxide) is the gold standard.
-
Solubility: Typically >100 mM.
-
Protocol: Prepare a 100 mM stock in 100% DMSO. Store at -20°C.
-
Cell Culture: Limit final DMSO concentration to <0.1% (v/v) to avoid cytotoxicity.
Part 3: Validated Experimental Protocols
Protocol A: The "Golden Path" Aqueous Solubilization
Use this for animal studies or buffers where DMSO is not permitted.
-
Weighing: Weigh the required amount of N-Isobutyl-2-piperidinecarboxamide HCl.
-
Primary Solvent: Add pure deionized water (Type 1) to 80% of the final target volume.
-
Do not add PBS yet.
-
-
Agitation: Vortex for 60 seconds. If visible particles remain, sonicate at 40°C for 5-10 minutes.
-
pH Check (Critical): Measure the pH. Since it is an HCl salt, the solution will be acidic (pH ~4-5).
-
If the solution is clear: Proceed to step 5.
-
-
Dilution/Buffering:
-
Option 1 (For Stock): Top up to final volume with water.
-
Option 2 (For Immediate Use): Add 10x concentrated buffer (dropwise) to reach the target ionic strength, watching for precipitation.
-
-
Sterilization: Filter through a 0.22 µm PES or PVDF membrane . (Do not use Nylon, which can bind amides).
Protocol B: The "Rescue" (pH Adjustment)
Use this if you must adjust pH to 7.4 and precipitation occurs.
-
Dissolve in water as per Protocol A.
-
Titration: While stirring rapidly, add 0.1 N NaOH dropwise.
-
Monitoring: Watch for the "Tyndall Effect" (scattering of light/cloudiness).
-
Stop Point: If cloudiness persists for >10 seconds, you have hit the pH of Precipitation (
) . -
Recovery: Back-titrate with 0.1 N HCl until clear. This is your functional solubility limit at that concentration.
Part 4: Visualization & Logic Flow
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing solubility failures. Blue nodes represent diagnostic steps; Red nodes indicate root causes; Green nodes provide solutions.
Figure 2: The Mechanism of Chloride Suppression
Caption: Visualizing the Common Ion Effect. Adding PBS introduces excess Chloride, pushing the equilibrium back toward the solid precipitate state.
Part 5: Data Summary
| Parameter | Value / Condition | Notes |
| Compound Type | HCl Salt (Piperidine-amide) | Polar, Ionic |
| Est.[2] pKa | 10.5 – 11.0 (Piperidine N) | Base strength similar to piperidine [1] |
| Solubility (Water) | High (>20 mg/mL est.) | pH will be acidic (~4-5) |
| Solubility (PBS) | Low (<5 mg/mL est.) | Risk: Common Ion Effect [2] |
| Solubility (DMSO) | Very High (>100 mM) | Best for stock solutions |
| Max Stable pH | < 7.0 (Concentration dependent) | Risk of free base crash out at pH > 7.4 |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]. (Provides pKa baseline for piperidine derivatives).
- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Authoritative review on the Common Ion Effect in pharmaceutical HCl salts).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for solubility protocols).
- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Removing unreacted isobutylamine from piperidine carboxamide product
Introduction: The Challenge of the "Sticky" Amine
Isobutylamine (IBA) is a robust nucleophile often used to generate carboxamides. While effective, its removal presents a specific set of physicochemical challenges. It is a primary amine with a boiling point of ~68°C and a pKa (conjugate acid) of ~10.68.
In the synthesis of piperidine carboxamides, the "trap" is often the structural similarity between the impurity and the product. If your product contains a basic piperidine nitrogen (secondary or tertiary amine), standard acidic workups will strip your product along with the impurity.
This guide provides three distinct modules for removal, ranked by scalability and product compatibility.
Module 1: The Phase-Switch Protocol (Acidic Extraction)
Best For: Neutral products (e.g., N-acylated piperidines) or products with no basic centers.
Mechanism: Exploiting
The Science
Isobutylamine is a strong base.[1] By adjusting the pH of the aqueous layer below the pKa of isobutylamine (pH < 4), the amine protonates to form isobutylammonium chloride (or citrate), which is highly water-soluble and lipophobic.
Critical Check: Does your piperidine carboxamide product have a free, basic amine (e.g., an exposed secondary amine on the ring)?
-
NO (Product is Neutral): Proceed with this module.
-
YES (Product is Basic): STOP. Do not use this module. You will lose your product to the aqueous layer. Skip to Module 2 .
Protocol
-
Dilution: Dissolve the crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or Dichloromethane). Use ~10–15 mL solvent per gram of crude.
-
The Acid Wash:
-
Standard: Wash organic layer 2x with 1M HCl .[2]
-
Acid-Sensitive Products: Wash 3x with 10% aqueous Citric Acid (pH ~2–3). Citric acid buffers gently and prevents amide hydrolysis.
-
-
The Polish: Wash the organic layer 1x with Brine (Saturated NaCl) to remove entrained water/acid.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Data Verification
| Component | pKa (Conj. Acid) | State at pH 1.0 (Aq) | Phase Preference |
| Isobutylamine | 10.68 [1] | Ammonium Cation ( | Aqueous |
| Piperidine Carboxamide | ~ -0.5 (Amide O) | Neutral | Organic |
Module 2: Chemoselective Scavenging (Solid-Phase Extraction)
Best For: Basic products, high-throughput libraries, or acid-sensitive substrates. Mechanism: Covalent capture. Polymer-supported isocyanates react rapidly with primary amines (IBA) to form insoluble ureas, while reacting much slower with hindered secondary amines (piperidine ring).
The Science
Polystyrene-bound Isocyanate (PS-NCO) acts as an electrophilic trap. Isobutylamine (primary, unhindered) attacks the isocyanate to form a stable urea linkage bound to the bead. The bead is then filtered off, taking the impurity with it.
Protocol
-
Stoichiometry: Calculate the theoretical excess of isobutylamine remaining. Use 2–3 equivalents of PS-Isocyanate resin relative to the excess amine.[3]
-
Solvent System: Dissolve crude in DCM or DCE (Dichloromethane/Dichloroethane). These solvents swell polystyrene resins, maximizing active site accessibility [2].
-
Incubation: Add resin to the reaction vial. Shake or stir gently at Room Temperature for 2–4 hours.
-
Tip: Do not use magnetic stir bars if possible; they can grind the resin. Use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted syringe or Buchner funnel.
-
Rinse: Wash the resin cake with DCM to recover entrained product.
Visualization: The Scavenging Logic
Figure 1: Workflow for chemoselective removal of isobutylamine using solid-supported scavengers.
Module 3: Volatility & Chromatography (The Polishing Steps)
Best For: Final purification of stubborn traces (<5%).
Azeotropic Evaporation
Isobutylamine boils at 68°C. However, it often forms salts with reaction byproducts that prevent simple evaporation.
-
The Trick: Add Toluene or Chlorobenzene to the crude oil and rotovap. These solvents form azeotropes that help "carry" the amine out of the oil. Repeat 3x.
Flash Chromatography Strategy
If extraction and scavenging fail, chromatography is required.
-
The Problem: Amines streak on silica gel due to interaction with acidic silanols.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase, or use DCM:MeOH:NH4OH (90:10:1) as the eluent system. The ammonia/TEA blocks the silanols, allowing the isobutylamine and product to elute as sharp bands.
Troubleshooting & FAQ
Q1: I used the acid wash (Module 1), but my yield is very low. Where did my product go?
-
Diagnosis: Your product likely has a basic center (e.g., a free piperidine nitrogen) that protonated and moved to the aqueous layer.
-
Recovery: Take the aqueous acid layer, basify it to pH 12 using 2M NaOH (cool on ice exotherm!), and extract back into DCM. This should recover your product. Switch to Module 2 (Resins) for purification.
Q2: I can smell the amine in my product even after rotovapping for hours. Why?
-
Diagnosis: Human olfactory detection for amines is in the parts-per-billion range. You may have <0.1% impurity, but it smells significant.
-
Solution: Do not rely on smell. Run a proton NMR. Look for the characteristic isobutyl doublet at
~0.9 ppm and the methylene doublet at ~2.4 ppm. If these are absent, the smell is likely trace desorption from glassware.
Q3: Can I use isocyanate resin if my product has a secondary amine?
-
Analysis: Yes, but with caution. Primary amines (Isobutylamine) react roughly 10–100x faster with isocyanates than hindered secondary amines (Piperidine ring).
-
Control: Monitor the scavenging reaction by TLC. Stop the reaction as soon as the isobutylamine spot disappears to prevent the resin from reacting with your product.
Decision Matrix: Which Method?
Figure 2: Decision tree for selecting the appropriate purification module based on product basicity.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link]
-
Biotage. (n.d.). MP-Isocyanate - Macroporous Nucleophile Scavenger Technical Note. Retrieved from [Link] (General reference for PS-Isocyanate kinetics).
-
University of Rochester. (n.d.). Not Voodoo: Workup and Purification. Retrieved from [Link]
Sources
Preventing racemization during N-Isobutyl-2-piperidinecarboxamide synthesis
Topic: Preventing racemization during N-Isobutyl-2-piperidinecarboxamide synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Core Challenge
The Issue: Synthesis of N-Isobutyl-2-piperidinecarboxamide (a structural analog of local anesthetics like Ropivacaine and Bupivacaine) requires the coupling of (S)-2-piperidinecarboxylic acid (pipecolic acid) with isobutylamine. The critical failure mode is racemization at the
The Mechanism: Unlike primary amino acids, pipecolic acid is a cyclic secondary amine. When N-protected (e.g., N-acyl, N-Cbz), activation of the carboxyl group can lead to the formation of a 5(4H)-oxazolone (azlactone) intermediate. This intermediate is highly prone to base-catalyzed enolization, destroying the chiral center.
The Solution: This guide provides a self-validating protocol using T3P® (Propylphosphonic anhydride) or HATU/HOAt systems, which are kinetically superior to traditional acid chloride methods for suppressing oxazolone formation.
Troubleshooting Guide (FAQ Format)
Q1: Why is my enantiomeric excess (ee%) dropping during the coupling step?
Diagnosis: You are likely triggering the Oxazolone Pathway .
When an N-acyl amino acid is activated (e.g., by EDC or thionyl chloride), the carbonyl oxygen of the amide backbone attacks the activated carboxyl carbon. This forms a cyclic oxazolone. The C2 proton on this ring is acidic (
Corrective Action:
-
Switch Protecting Groups: Use Carbamate protectors (Boc or Cbz) instead of Amides (Acetyl or Benzoyl). Carbamates reduce the nucleophilicity of the carbonyl oxygen, significantly slowing oxazolone formation.
-
Optimize Base: Use a hindered base like DIPEA (Hunig's base) or TMP (2,2,6,6-tetramethylpiperidine) rather than Triethylamine.
-
Lower Temperature: Maintain reaction temperature at -10°C to 0°C .
Q2: I am using Acid Chloride activation (SOCl2). Is this safe?
Verdict: High Risk. Thermal generation of acid chlorides from N-protected pipecolic acid often requires reflux or elevated temperatures, which guarantees partial racemization via the ketene or oxazolone mechanism.
-
Better Alternative: Use Mixed Anhydride (Isobutyl chloroformate/NMM) at -15°C or T3P (Propylphosphonic anhydride) in EtOAc.
Q3: How do I validate the chirality of my intermediate before final deprotection?
Protocol: Do not wait for the final product.
-
Chiral HPLC: Analyze the N-protected amide intermediate.
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: UV at 210 nm.
-
-
Self-Validation: If the intermediate shows <98% ee, stop. Recrystallize the intermediate (often easier than resolving the final amine) or restart with a milder coupling agent.
Technical Visualization: The Racemization Pathway
The following diagram illustrates the mechanistic failure point (Oxazolone formation) and how to bypass it.
Caption: Figure 1. Kinetic competition between direct coupling (Green/Desirable) and oxazolone-mediated racemization (Red/Undesirable).
Recommended Experimental Protocol (Low-Racemization)
Method: T3P® (Propylphosphonic anhydride) Coupling. Rationale: T3P acts as an acidic coupling agent, requiring less base and generating a cyclic anhydride transition state that minimizes oxazolone formation.
Materials:
-
(S)-N-Boc-Pipecolic acid (1.0 equiv)
-
Isobutylamine (1.1 equiv)[1]
-
T3P (50% in EtOAc, 1.5 equiv)[2]
-
DIPEA (2.5 equiv)
-
Solvent: Anhydrous EtOAc or DCM (EtOAc preferred for T3P).
Step-by-Step Workflow:
-
Preparation: Dissolve (S)-N-Boc-Pipecolic acid in anhydrous EtOAc (5 mL/mmol) under
atmosphere. -
Cooling: Cool the solution to 0°C .
-
Base Addition: Add DIPEA slowly. Note: No reaction occurs yet.
-
Amine Addition: Add Isobutylamine.
-
Activation (Critical Step): Add T3P solution dropwise over 10 minutes.
-
Why? Adding T3P last ensures the amine is present to intercept the activated species immediately, favoring the kinetic product over the thermodynamic oxazolone.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 0.5M HCl (cold), sat.
, and Brine.[3] -
Deprotection: Treat crude N-Boc amide with 4M HCl in Dioxane (0°C to RT) to yield the final N-Isobutyl-2-piperidinecarboxamide hydrochloride.
Comparative Data: Coupling Reagents vs. Racemization Risk
The following table summarizes expected racemization levels based on standard secondary amino acid coupling parameters.
| Coupling Method | Activation Species | Risk Level | Typical ee% Loss | Notes |
| Acid Chloride ( | Acyl Chloride | Critical | 5-20% | High risk of thermal epimerization. Avoid. |
| EDC / HOBt | OBt Ester | Moderate | 1-5% | Standard, but HOBt is explosive; requires careful base control. |
| HATU / HOAt | OAt Ester | Low | < 1% | Excellent kinetics; HOAt leverages "neighboring group effect" to speed up coupling. |
| T3P (EtOAc) | Mixed Anhydride | Minimal | < 0.5% | Recommended. Low epimerization, easy workup (water soluble byproducts). |
| Mixed Anhydride | Isobutyl Carbonate | Moderate | 1-3% | Highly temperature sensitive (-15°C strict). |
Validated Synthetic Workflow
Caption: Figure 2. Step-by-step synthetic workflow with integrated Quality Control (QC) checkpoint.
References
-
BenchChem. "Avoiding racemization during the synthesis of chiral piperidine acids." BenchChem Technical Guides. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[4] Organic Process Research & Development, 20(2), 140–177. Link
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link
-
Mishra, S., et al. (2023).[5] "Catalytic Enantioselective Synthesis of 3-Piperidines." Journal of the American Chemical Society, 145, 14221-14226.[5] Link
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Stability of N-Isobutyl-2-piperidinecarboxamide HCl in aqueous solution
This guide is structured as a specialized Technical Support Center resource designed for analytical chemists and formulation scientists working with N-Isobutyl-2-piperidinecarboxamide HCl .
The content is synthesized from chemical first principles regarding pipecolic acid derivatives and specific stability data for amide-linked piperidines.
Topic: Stability, Solubility, and Handling in Aqueous Solution Document ID: TS-IPC-HCl-001 Last Updated: February 27, 2026
Part 1: Executive Technical Summary
N-Isobutyl-2-piperidinecarboxamide HCl is a piperidine-2-carboxylic acid (pipecolic acid) derivative. As a hydrochloride salt of a secondary amine containing a secondary amide, its stability profile is governed by three competing mechanisms: hygroscopicity , amide hydrolysis , and chiral epimerization .
While the HCl salt confers excellent water solubility and solid-state stability, the aqueous solution behavior is strictly pH-dependent.
Quick Reference Data
| Parameter | Specification / Behavior |
| Molecular Structure | Piperidine ring (secondary amine) + Isobutyl carboxamide (secondary amide) |
| Aqueous Solubility | High (>50 mg/mL) due to ionic solvation of the piperidinium cation. |
| Critical pH (Precipitation) | pH > 9.5 . The free base will precipitate from concentrated solutions. |
| Critical pH (Racemization) | pH > 10.0 . The C2 proton is acidic; basic conditions promote epimerization. |
| UV Detection | Weak/Non-existent >220 nm . Lacks aromatic chromophores. Use LC-MS, ELSD, or UV @ 205–210 nm. |
| Hygroscopicity | High. The salt will deliquesce if exposed to ambient humidity >60%. |
Part 2: Stability & Degradation Pathways (Visualized)
The following diagram illustrates the stress pathways for the molecule in aqueous solution. Understanding these pathways is essential for troubleshooting "unknown peaks" in your chromatograms.
Figure 1: Stability map showing the pH-dependent equilibrium (Salt vs. Free Base) and irreversible degradation pathways (Hydrolysis, Racemization, Oxidation).
Part 3: Troubleshooting Guide (FAQ Format)
Section A: Solubility & Physical Appearance[2]
Q1: My solution turned cloudy after adjusting the pH to 7.4 (PBS). What happened? Diagnosis: You likely approached the solubility limit of the free base. Explanation: The pKa of the piperidine nitrogen is approximately 11.0 . At pH 7.4, the molecule is still predominantly protonated (>99.9%), so it should remain soluble. However, if your concentration is very high (>100 mM) and you used a concentrated base (like 5M NaOH) to adjust pH, you may have created localized zones of high pH where the free base precipitated as an oil or solid before re-dissolving. Solution:
-
Ensure the final concentration is < 50 mM for neutral pH buffers.
-
Add the compound to the buffer, rather than adding base to the compound solution.
-
If "salting out" occurs in high-salt buffers (like 10x PBS), dilute the sample.
Q2: The solid powder became sticky/liquid after leaving the vial open. Is it degraded? Diagnosis: Deliquescence (Hygroscopicity). Explanation: Hydrochloride salts of secondary amines are notoriously hygroscopic. They absorb atmospheric water rapidly, forming a saturated solution. Solution:
-
Immediate Action: Redissolve the entire sticky mass in a known volume of water to create a stock solution. Do not attempt to scrape or weigh the semi-solid.
-
Prevention: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Section B: Chromatography & Purity Issues
Q3: I cannot see the compound on my HPLC/UPLC trace, even at high concentrations. Diagnosis: Incorrect detection wavelength. Explanation: N-Isobutyl-2-piperidinecarboxamide lacks a strong chromophore (like a benzene or pyridine ring). It only contains amide and amine bonds, which absorb weakly in the low UV range. Solution:
-
Primary Recommendation: Use a Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometer (LC-MS) for detection.
-
Alternative: Set UV detection to 205 nm or 210 nm . Ensure your mobile phase solvents (Acetonitrile/Water) are HPLC-grade or higher to minimize background noise at this wavelength. Avoid Acetone or impurities that absorb in the deep UV.
Q4: I see a "split peak" or a shoulder on my main peak. Diagnosis: Rotamerism or partial separation of enantiomers. Explanation:
-
Rotamers: Amide bonds have restricted rotation. In some HPLC conditions (especially at low temperatures), you may separate the cis and trans rotamers of the amide.
-
Enantiomers: If using a standard C18 column, you should only see one peak. If you see two, check if your mobile phase contains chiral additives (rare) or if the column is contaminated. Verification: Run the column at 40°C or 50°C. If the peaks merge into a single sharp peak, it was rotamerism.
Q5: My LC-MS shows a mass of [M+16]. Diagnosis: Oxidation (N-Oxide formation). Explanation: The secondary amine in the piperidine ring is susceptible to oxidation by dissolved oxygen or peroxides present in aged ethers/THF. Solution: Use fresh solvents. Add a scavenger or keep the solution under Nitrogen/Argon.
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
Use this protocol to ensure consistent dosing and prevent degradation.
-
Solvent: Use 0.01 M HCl or Water (degassed) .
-
Reasoning: Slightly acidic conditions (pH 2-5) prevent racemization and oxidation.
-
-
Concentration: Target 10 mM to 50 mM.
-
Procedure:
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
Protocol 2: HPLC Method for Purity Analysis
Since UV detection is difficult, this method is optimized for low-UV detection.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Phosphate is transparent at 210 nm; TFA absorbs and causes baseline drift.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 40°C (Critical to collapse rotamers).
-
Detection: UV @ 210 nm (Reference 360 nm).
Protocol 3: Chiral Stability Check (Racemization)
If the biological activity drops, use this to check if the L-isomer has converted to the D-isomer.
-
Column: Chiralpak AGP (alpha1-acid glycoprotein) or Chiralpak IG.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Isopropanol (98:2).
-
Flow Rate: 0.5 mL/min.
-
Expectation: The enantiomers should separate. If the area ratio is not 100:0 (or 0:100), racemization has occurred.
References
-
PubChem. (2025). Compound Summary: Piperidine-2-carboxamide derivatives.[4][3][5][6][7] National Library of Medicine.[8] [Link] (Structurally analogous piperidine carboxamide salts).
-
Miyazaki, S., et al. (1981).[9] "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences, 70(6), 594-6. (Establishes the common ion effect and solubility principles for amine hydrochlorides). [Link]
- Behme, R. J., & Brooke, D. (1991). "Heat of solution and solubility of the hydrochloride salts of some local anesthetics." Journal of Pharmaceutical Sciences. (Thermodynamic data on structurally similar pipecoloxylidide salts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. acgpubs.org [acgpubs.org]
- 4. CAS 65797-42-4: N-(2',6'-dimethylphenyl)-2-piperidinecarbo… [cymitquimica.com]
- 5. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- | C19H31ClN2O | CID 3078867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Isobutyl-(2E,4Z,8Z,10E)-dodecatetraenamide | C16H25NO | CID 5367635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming hygroscopic nature of N-Isobutyl-2-piperidinecarboxamide salts
Welcome to the Technical Support Center for N-Isobutyl-2-piperidinecarboxamide . As a Senior Application Scientist, I have designed this comprehensive portal to help researchers, formulation scientists, and drug development professionals troubleshoot and overcome the pervasive issue of hygroscopicity in piperidinecarboxamide salts.
Below, you will find mechanistic insights, step-by-step mitigation workflows, comparative data, and a targeted FAQ section to ensure the scientific integrity and physical stability of your active pharmaceutical ingredient (API) or intermediate.
🔬 Knowledge Base: The Root Cause of Hygroscopicity
N-Isobutyl-2-piperidinecarboxamide is a weakly basic amine. In pharmaceutical development, amine APIs are predominantly formulated as hydrochloride (HCl) salts to maximize aqueous solubility[1]. However, the HCl salt of N-Isobutyl-2-piperidinecarboxamide is notoriously hygroscopic.
The Causality of Moisture Sorption:
-
Charge-Assisted Hydrogen Bonding: The protonated piperidine nitrogen forms a strong, charge-assisted hydrogen bond with the chloride counterion. Because the chloride ion has a high charge density, it acts as a potent hydrogen bond acceptor for atmospheric water molecules[1].
-
Lattice Void Accommodation: The relatively small atomic radius of the chloride ion can leave interstitial voids within the crystal lattice, allowing water molecules to permeate and disrupt the crystalline structure, eventually leading to deliquescence[2].
-
Carboxamide Participation: The N-isobutyl carboxamide moiety contains both hydrogen bond donors (N-H) and acceptors (C=O), providing additional coordination sites for water, further driving moisture uptake and thermodynamic instability.
To overcome this, we must shift our strategy from simple protonation to crystal lattice engineering via strategic salt selection and controlled crystallization[3].
Fig 1: Mechanistic pathway of moisture sorption and lattice disruption in piperidine salts.
🛠️ Troubleshooting Guide: Step-by-Step Mitigation Workflows
If your current N-Isobutyl-2-piperidinecarboxamide salt is turning into a sticky gel on the benchtop, follow these self-validating protocols to engineer a stable solid form.
Protocol 1: Counterion Screening (Salt Selection)
Replacing the chloride ion with larger, more polarizable, or multi-dentate organic counterions (e.g., tosylate, fumarate) distributes the charge density and creates a more tightly packed, hydrophobic crystal lattice[4].
Methodology:
-
Preparation: Dissolve 100 mg of N-Isobutyl-2-piperidinecarboxamide free base in 2 mL of a water-miscible anti-solvent system (e.g., 80:20 Acetone:Ethanol) at 50°C.
-
Acid Addition: Add 1.05 molar equivalents of the selected counter-acid (e.g., p-Toluenesulfonic acid or Fumaric acid) dropwise under continuous stirring (400 rpm).
-
Controlled Cooling: Program the reactor to cool from 50°C to 5°C at a strict rate of 0.5°C/min. Causality: Slow cooling minimizes crystal defects and reduces the specific surface area available for moisture binding.
-
Isolation: Isolate the resulting crystals via vacuum filtration and wash with 1 mL of cold heptane. Dry under reduced pressure (<10 mbar) at 40°C for 24 hours.
-
Validation: Confirm complete salt formation via ¹H-NMR (look for the downfield shift of the piperidine α-protons) and verify crystallinity via X-ray Powder Diffraction (XRPD).
Protocol 2: Dynamic Vapor Sorption (DVS) Validation
To trust your new salt form, it must be subjected to a self-validating thermodynamic stress test.
Methodology:
-
Baseline: Load 10–15 mg of the confirmed crystalline salt into a DVS sample pan. Equilibrate at 0% Relative Humidity (RH) at 25°C until the mass variance is dm/dt < 0.002% / min.
-
Sorption Cycle: Expose the sample to a step-wise humidity profile from 0% to 90% RH in 10% increments. Hold at each step until equilibrium is reached.
-
Desorption Cycle: Reverse the profile from 90% back to 0% RH to check for hysteresis (which indicates bulk hydrate formation rather than surface adsorption).
-
Acceptance Criteria: A successful candidate must exhibit <2.0% total weight gain at 80% RH without undergoing a polymorphic phase change (verify post-DVS sample via XRPD)[2].
Fig 2: Iterative workflow for screening and validating non-hygroscopic salt forms.
📊 Data Center: Salt Form Comparison
The following table synthesizes the expected physicochemical profiles of various N-Isobutyl-2-piperidinecarboxamide salts based on empirical counterion behavior[3],[4].
| Salt Form | Counterion | Hygroscopicity (Weight Gain at 80% RH) | Aqueous Solubility (mg/mL) | Melting Point (°C) | Recommended Application |
| Hydrochloride | Cl⁻ | >15.0% (Deliquescent) | >120.0 | 142 - 146 | Early Discovery / In vitro assays |
| Mesylate | CH₃SO₃⁻ | ~4.5% (Moderately Hygroscopic) | 85.0 | 160 - 163 | Liquid formulations |
| Tosylate | p-CH₃C₆H₄SO₃⁻ | <1.5% (Slightly Hygroscopic) | 18.5 | 185 - 188 | Solid Oral Dosage Forms |
| Fumarate | C₄H₂O₄²⁻ | <0.5% (Non-hygroscopic) | 6.2 | 198 - 202 | Long-term storage / High-humidity climates |
Note: While the Fumarate salt offers the best protection against moisture, it significantly reduces aqueous solubility. The Tosylate salt often provides the optimal balance for biopharmaceutical performance[4].
❓ Frequently Asked Questions (FAQs)
Q: Why does my N-Isobutyl-2-piperidinecarboxamide HCl salt turn into a liquid during weighing? A: You are observing deliquescence. The high charge density of the chloride ion creates a thermodynamic environment where the vapor pressure of the saturated solution formed on the crystal surface is lower than the partial pressure of water in the ambient air. The salt will continue to absorb moisture until it dissolves in its own absorbed water[1]. Weigh this salt only in a controlled environment (RH < 20%) or a glovebox.
Q: Can I use lyophilization (freeze-drying) to obtain a non-hygroscopic powder? A: No. Lyophilization typically yields an amorphous solid. Amorphous solids lack a structured crystal lattice, resulting in a significantly higher free energy state and larger surface area. This actually increases hygroscopicity[5]. You must induce crystallization to lower the energy state and reject water from the lattice.
Q: If I must use the HCl salt for biological reasons, how can I formulate it to prevent moisture uptake? A: If salt switching is not an option, you must rely on formulation and packaging. Granulate the API with hydrophobic excipients (e.g., magnesium stearate, colloidal silicon dioxide) to create a physical moisture barrier. Additionally, package the final product in cold-form foil blisters (Alu/Alu) with a desiccant rather than standard PVC blisters[2].
Q: How does the isobutyl group affect moisture uptake compared to other alkyl groups? A: The branched nature of the isobutyl group creates steric hindrance around the carboxamide moiety. While this hydrophobicity slightly repels water compared to a methyl or ethyl group, it can also disrupt optimal crystal packing if the counterion is too small (like Cl⁻), creating lattice voids that water molecules can easily occupy. Pairing it with a bulkier counterion (like Tosylate) allows for better geometric packing and a more stable, moisture-resistant crystal[4].
📚 References
-
Paulekuhn, G.S., Dressman, J.B., Saal, C. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules / PubMed Central. Available at:[Link]
-
Bastin, R.J., Bowker, M.J., Slater, B.J. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Available at:[Link]
-
Thakuria, R., et al. "Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials." Crystal Growth & Design. Available at:[Link]
-
Childs, S.L., et al. "Novel cocrystallization of hydrochloric acid salt of an active agent." Google Patents. Available at:
-
Elder, D.P., Holm, R., de Diego, H.L. "Use of pharmaceutical salts and cocrystals to address the issue of poor solubility." International Journal of Pharmaceutics. Available at:[Link]
Sources
- 1. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. researchgate.net [researchgate.net]
Minimizing impurities in N-Isobutyl-2-piperidinecarboxamide production
Technical Support Center: Minimizing Impurities in N-Isobutyl-2-piperidinecarboxamide Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of piperidine-based therapeutics. N-Isobutyl-2-piperidinecarboxamide is a critical intermediate structurally related to local anesthetics like bupivacaine and ropivacaine. The production of this compound via the amidation of pipecolic acid is highly susceptible to process-related impurities, including self-condensation, racemization, and reagent-derived adducts.
This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high chemical and chiral purity throughout your experimental workflows.
Troubleshooting Guide & FAQs
Q1: Why am I observing high levels of diketopiperazine (self-condensation) impurities in my final product? Causality: Pipecolic acid contains both a secondary amine and a carboxylic acid. If the carboxylic acid is activated while the piperidine nitrogen remains unprotected, the molecule undergoes rapid intermolecular self-condensation, forming diketopiperazines[1]. Solution: Implement a robust N-protection step (e.g., N-Boc or N-Cbz) prior to activation. If you must use the unprotected pipecolic acid hydrochloride salt, ensure the reaction environment is strictly anhydrous and only introduce the coupling base (e.g., DIEA) after the isobutylamine has been thoroughly mixed with the activated intermediate to immediately trap it.
Q2: My chiral purity (enantiomeric excess, ee) drops significantly during the amidation step. How do I prevent C2 racemization? Causality: Traditional activation of pipecolic acid using harsh chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride forms a highly reactive acid chloride. In the presence of a base, this intermediate easily undergoes enolization at the C2 stereocenter or forms a ketene/oxazolone intermediate, leading to rapid racemization[2]. Solution: Transition from acyl chloride activation to milder coupling strategies. Using a mixed anhydride approach (e.g., isobutyl chloroformate) or EDC/HOBt prevents oxazolone formation. Maintaining the activation temperature below 5°C is critical to preserving the chiral center[2].
Q3: I am detecting a stubborn, high-boiling impurity that co-elutes with my product. I use DMF as my primary solvent. What is it? Causality: Dimethylformamide (DMF) is notoriously difficult to remove completely and can degrade under activating conditions (forming Vilsmeier-Haack type intermediates). This can lead to N-formylation of the piperidine ring once deprotected, creating a closely related impurity that is extremely difficult to separate via crystallization[2]. Solution: Switch the reaction solvent to anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). If DMF must be used for solubility, limit its volume and implement a rigorous aqueous wash protocol (using a 5% LiCl solution) during the organic workup.
Q4: How do I eliminate residual urea byproducts when using EDC as a coupling agent? Causality: While EDC is often chosen because its urea byproduct is theoretically water-soluble, in highly concentrated organic mixtures, the urea can partition into the organic phase and contaminate the crude product. Solution: The protocol must be a self-validating system. Implement a sequential biphasic workup: wash the organic layer with 1M HCl (removes unreacted isobutylamine and basic impurities), followed by saturated NaHCO₃ (removes acidic byproducts), and finally brine.
Quantitative Data: Impurity Profiling
Summarizing your analytical targets is the first step in process control. Below are the standard limits and detection methods for common impurities in this workflow.
| Impurity Type | Chemical Origin | Detection Method | Acceptable Limit | Mitigation Strategy |
| Diketopiperazine | Intermolecular self-condensation of unprotected pipecolic acid | LC-MS (m/z 223) | < 0.10% | Ensure >99% Boc-protection prior to activation |
| D-Enantiomer | C2-enolization during acyl chloride formation | Chiral HPLC | < 0.50% | Use mixed anhydride or EDC/HOBt at < 5°C |
| N-Formyl Adduct | Vilsmeier-type reaction with DMF solvent | HPLC-UV (210 nm) | < 0.05% | Substitute DMF with anhydrous THF or DCM |
| Isobutylamine | Incomplete amidation reaction | GC-FID | < 50 ppm | 1M HCl aqueous wash during organic workup |
Experimental Protocol: Optimized Mixed Anhydride Amidation
To avoid the pitfalls of SOCl₂ and EDC, the mixed anhydride method provides a self-validating, high-yield alternative that preserves stereochemistry while preventing the formation of urea byproducts[2].
Step 1: Activation
-
Charge a dry, argon-purged round-bottom flask with N-Boc-L-pipecolic acid (1.0 eq) and anhydrous THF (10 volumes).
-
Cool the solution to -10°C using an ice/brine bath.
-
Add N-methylmorpholine (NMM, 1.1 eq) dropwise, ensuring the internal temperature remains below -5°C.
-
Slowly add isobutyl chloroformate (IBCF, 1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at -10°C. Validation checkpoint: A white precipitate (NMM·HCl) will form in the flask, visually confirming the successful generation of the mixed anhydride.
Step 2: Amidation 5. Add isobutylamine (1.2 eq) dropwise to the cold suspension to prevent exothermic degradation. 6. Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Validation checkpoint: TLC (Hexane:EtOAc 1:1, Ninhydrin stain) should show complete consumption of the starting material.
Step 3: Workup & Purification 7. Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc). 8. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 4: Deprotection 10. Dissolve the intermediate in EtOAc and cool to 0°C. 11. Add 4M HCl in Dioxane (3.0 eq) and stir for 2 hours at room temperature. 12. Concentrate the solvent and recrystallize the resulting solid from Isopropanol (i-PrOH) to yield pure N-Isobutyl-2-piperidinecarboxamide hydrochloride[2].
Process Visualization
Figure 1: Synthesis workflow of N-Isobutyl-2-piperidinecarboxamide and major impurity pathways.
References
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride Molecules (MDPI), via National Center for Biotechnology Information (NCBI) URL:[Link]
-
Synthesis of Peptides Containing Proline Analogues Thieme Connect (Houben-Weyl Methods of Organic Chemistry) URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of the Amide Bond in N-Isobutyl-2-piperidinecarboxamide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption bands characteristic of the amide bond in N-Isobutyl-2-piperidinecarboxamide, a secondary amide with relevance in the development of pharmacologically active compounds. As researchers and drug development professionals, understanding the structural integrity and intermolecular interactions of such molecules is paramount. The amide bond, being a central functional group, offers a rich spectroscopic fingerprint. Here, we will dissect the FTIR spectrum, compare its utility against alternative analytical methods, and provide a validated protocol for data acquisition.
Section 1: The Amide Bond's Vibrational Signature via FTIR Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a secondary amide like N-Isobutyl-2-piperidinecarboxamide, the peptide linkage (-CO-NH-) gives rise to several distinct and well-characterized absorption bands. These bands are not merely indicators of presence; their precise wavenumbers offer profound insights into hydrogen bonding, conformation, and the local electronic environment.
The primary absorption bands of interest are the Amide I, Amide II, and Amide III bands, along with the N-H stretching vibration.
-
N-H Stretching: This vibration is predominantly due to the stretching of the nitrogen-hydrogen bond.[1] Its position is exceptionally sensitive to hydrogen bonding.[2] In a solid state or concentrated solution where intermolecular hydrogen bonds are prevalent, this band appears broad and is typically found between 3350 and 3180 cm⁻¹. In a dilute solution with a non-polar solvent, where hydrogen bonding is minimized, the "free" N-H stretch shifts to a higher wavenumber, near 3500-3400 cm⁻¹.[2]
-
Amide I Band: This is the most intense and perhaps most informative absorption in the amide series, appearing in the 1700-1600 cm⁻¹ region.[1][3] It arises primarily from the C=O stretching vibration (contributing 70-85%) with minor contributions from the C-N stretch.[1] The exact position is highly dependent on the molecular backbone conformation and hydrogen bonding patterns. For simple, open-chain secondary amides in the solid state, this band is expected near 1640 cm⁻¹.[2]
-
Amide II Band: Found between 1580 and 1510 cm⁻¹, the Amide II band is more complex than Amide I.[1] It results from a coupling of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[1][4] Its conformational sensitivity makes it a valuable secondary checkpoint for structural analysis.
-
Amide III Band: This is a very complex band appearing in the 1350-1200 cm⁻¹ region, resulting from a mixture of C-N stretching, N-H bending, and other vibrations.[1][3][5] While its weakness and complexity can make it difficult to interpret, it is less obscured by water vibrations than the Amide I band, offering potential advantages in certain sample matrices.[5]
Below is the molecular structure of N-Isobutyl-2-piperidinecarboxamide, highlighting the key functional groups.
Caption: Molecular structure of N-Isobutyl-2-piperidinecarboxamide.
Section 2: Predicted FTIR Data and Comparative Analysis
Based on established spectroscopic principles, we can predict the characteristic FTIR absorption bands for N-Isobutyl-2-piperidinecarboxamide and compare the utility of FTIR with other common analytical techniques.
Predicted FTIR Absorption Bands for N-Isobutyl-2-piperidinecarboxamide
The following table summarizes the expected vibrational frequencies. These values are based on data for analogous secondary amides and piperidine structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Solid State, KBr/ATR) | Primary Contributing Bonds | Notes |
| N-H Stretch | 3350 - 3180 (broad) | N-H | Position is highly sensitive to hydrogen bonding.[2] |
| Aliphatic C-H Stretch | 2960 - 2850 (strong, multiple) | C-H (in isobutyl and piperidine) | Characteristic of sp³ hybridized C-H bonds.[6] |
| Amide I | ~1640 (very strong) | C=O Stretch | The most intense and useful band for amide analysis.[1][2] |
| Amide II | 1570 - 1515 (strong) | N-H Bend + C-N Stretch | A coupled vibration, sensitive to conformation.[1][4] |
| CH₂ Scissoring | ~1450 (medium) | C-H (in piperidine ring) | Typical for methylene groups in a cyclic alkane.[6] |
| Amide III | 1350 - 1200 (medium, weak) | C-N Stretch + N-H Bend | Complex band, but can be useful for structural analysis.[3][5] |
| Aliphatic C-N Stretch | 1250 - 1020 (medium, weak) | C-N (in piperidine ring) | Characteristic of aliphatic amines.[7] |
Comparison with Alternative Analytical Techniques
While FTIR is an excellent primary tool, a multi-faceted approach provides the most robust characterization. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational modes of functional groups (C=O, N-H, C-N). Information on H-bonding and conformation. | Fast, non-destructive, high sensitivity, minimal sample prep (especially with ATR). | Water absorption can interfere with Amide I band[3]; complex spectra can be difficult to fully assign without reference. |
| Raman Spectroscopy | Complementary vibrational modes. Strong signals for symmetric, non-polar bonds (e.g., C=C, S-S). Amide I is also Raman active. | Insensitive to water interference, allowing for easy analysis in aqueous solutions. High spatial resolution (micro-Raman). | Weaker signal than FTIR (Raman scattering is an inefficient process); fluorescence from sample or impurities can be a major issue. |
| NMR Spectroscopy | Complete molecular structure and connectivity (¹H, ¹³C, 2D NMR). Dynamic processes (e.g., conformational exchange). | Unambiguous structural elucidation. Provides detailed information on the chemical environment of each atom. | Lower sensitivity, requires larger sample amounts, more expensive instrumentation, longer acquisition times. |
Section 3: Experimental Protocol
Objective: To obtain a high-quality Attenuated Total Reflectance (ATR)-FTIR spectrum of a solid sample of N-Isobutyl-2-piperidinecarboxamide. ATR is chosen for its simplicity, requiring no sample preparation like KBr pellets, making it a rapid and reliable method.
Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid N-Isobutyl-2-piperidinecarboxamide powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to remove any broad, underlying features.
-
Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.
-
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of the amide bond in N-Isobutyl-2-piperidinecarboxamide. The positions and shapes of the Amide I, II, and N-H stretch bands provide critical, high-fidelity data on the molecule's structure and its intermolecular interactions, particularly hydrogen bonding. While techniques like NMR are superior for de novo structural elucidation, the speed, sensitivity, and simplicity of ATR-FTIR make it the method of choice for routine identification, quality control, and conformational studies in the drug development pipeline.
References
- SPIE Digital Library.
- Singh, B. R., et al. (1995).
- Goormaghtigh, E. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Chirgadze, Y. N., & Nevskaya, N. A. (1976). A Study of the Amide III Band by FT-IR Spectrometry of the Secondary Structure of Albumin, Myoglobin, and γ-Globulin. Optica Publishing Group.
- ResearchGate. Amide III spectral band positions and their strengths as analyzed by Fourier self-deconvolution, and curve-fitting procedure.
- Barth, A. (2007). FTIR investigation of the secondary structure of type I collagen: New insight into the amide III band. PubMed.
- Chisvert, A., et al. (2001). Variation of the amide I and amide II peak absorbance ratio in human hair as measured by Fourier transform infrared spectroscopy. PubMed.
- Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- MDPI. (2022).
- University of Michigan. IR Absorption Table.
- ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- University of Calgary. IR: amines.
- Wade, L.G. Jr.
- Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Identification of beta-turn and random coil amide III infrared bands for secondary structure estimation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. orgchemboulder.com [orgchemboulder.com]
Comparative Guide: Differentiating N-Isobutyl and N-Butyl Piperidine Carboxamide Isomers
Executive Summary: The Isobaric Challenge
In drug discovery, particularly when exploring the piperidine carboxamide scaffold (a common moiety in TRPV1 antagonists and CCR5 inhibitors), distinguishing between alkyl isomers is critical. N-Isobutyl piperidine-1-carboxamide and N-Butyl piperidine-1-carboxamide are constitutional isomers with the molecular formula C₁₀H₂₀N₂O and an identical molecular weight (184.28 g/mol ).
Because they share identical masses and similar polarities, standard LC-MS screening often fails to differentiate them, leading to false positives in library validation. This guide outlines a multi-modal analytical strategy to definitively distinguish these isomers, prioritizing NMR spectroscopy as the gold standard and HPLC as the primary separation tool.
Structural Analysis & Physicochemical Divergence
Understanding the steric and electronic differences between the linear n-butyl and the branched isobutyl chains is the key to selecting the right analytical method.
| Feature | N-Butyl Isomer | N-Isobutyl Isomer |
| Structure | Linear chain: | Branched chain: |
| Steric Bulk | Low (flexible) | Moderate (branching at |
| Lipophilicity (LogP) | Slightly Higher (larger surface area) | Slightly Lower (more compact) |
| Boiling Point | Generally Higher | Generally Lower |
NMR Spectroscopy: The Definitive Identification
Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of unambiguous identification without reference standards.
H NMR: The "Fingerprint" Region (0.8 – 2.0 ppm)
The differentiation relies entirely on the splitting pattern of the terminal methyl groups and the presence (or absence) of a methine proton.
| Signal | N-Butyl Piperidine Carboxamide | N-Isobutyl Piperidine Carboxamide |
| Terminal Methyl ( | Triplet ( | Doublet ( |
| Methine ( | Absent . | Multiplet ( |
| Quartet or Multiplet at ~3.1–3.3 ppm. | Doublet (often |
Expert Insight: In carboxamides, restricted rotation around the
bond can create rotamers . This may cause signal doubling (e.g., two sets of isobutyl doublets) in the NMR spectrum at room temperature.[1] If observed, run the experiment at 50°C to coalesce the peaks.
C NMR Distinction
-
N-Butyl: Shows 4 distinct carbon signals for the butyl chain. The methyl carbon typically appears around 13–14 ppm .
-
N-Isobutyl: Shows 3 distinct carbon signals for the isobutyl chain. The two equivalent methyl carbons appear as a single intense peak around 20 ppm .
Mass Spectrometry (MS): Fragmentation Patterns[2][3][4][5][6]
While the parent ion (
Fragmentation Pathways
-
Common Fragment: Both isomers will show a strong ion at
112 (Piperidine-1-carbonyl cation) due to the loss of the alkyl-amine group. -
Diagnostic Loss:
-
N-Butyl: Often undergoes a McLafferty-like rearrangement or loss of a propyl radical (
) to form a stabilized radical cation. -
N-Isobutyl: The branching at the
-carbon facilitates the loss of an isopropyl radical ( ). However, the intensity of the resulting carbocation differs. The isobutyl group often generates a stronger 57 peak (isobutyl cation tert-butyl cation rearrangement) compared to the linear butyl cation.
-
Warning: MS alone is not sufficient for definitive assignment without a side-by-side reference standard run under identical conditions.
Chromatographic Separation (HPLC)[7][8][9][10]
For mixture analysis or purity checks, Reverse-Phase HPLC (RP-HPLC) can separate these isomers based on "shape selectivity."
Recommended Protocol: RP-HPLC
The branched isobutyl isomer has a smaller hydrodynamic volume and slightly lower hydrophobic surface area than the linear n-butyl isomer.
-
Column: C18 is standard, but a PFP (Pentafluorophenyl) or C30 column offers superior shape selectivity for structural isomers.
-
Mobile Phase: Water/Acetonitrile (Gradient 5%
95%). -
Elution Order:
-
N-Isobutyl Isomer: Elutes first (more compact, less interaction with stationary phase).
-
N-Butyl Isomer: Elutes second (linear, higher surface area interaction).
-
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred for resolution. DMSO- is an alternative if solubility is poor, but it may broaden amide peaks due to hydrogen bonding. -
Concentration: 5–10 mg of sample in 600 µL solvent.
-
Parameter Set: Standard proton (16 scans) and C13 (256+ scans).
-
Validation: Check integration of the methyl region.[2] If the integral is 6H relative to the piperidine ring protons, it is the isobutyl isomer.
Protocol B: HPLC Separation Conditions
-
System: Agilent 1200 or equivalent.
-
Column: Phenomenex Kinetex PFP, 2.6 µm, 100 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm (amide bond absorption).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B -
(Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile)
-
Analytical Decision Tree
The following diagram illustrates the logical workflow for identifying the unknown isomer.
Caption: Analytical workflow for differentiating N-alkyl piperidine carboxamide isomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
BenchChem. (2025).[4][3][5] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from 4
-
Yuan, B. (2022).[6] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from 6
-
Davidson, J. T., et al. (2023). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. Forensic Science International. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Comparison Guide: Validation of Analytical Assays for N-Isobutyl-2-piperidinecarboxamide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Chemical Profiling
N-Isobutyl-2-piperidinecarboxamide is a specialized secondary amine featuring a piperidine ring and an isobutyl-substituted carboxamide moiety. Developing a robust, self-validating analytical method for this compound presents two distinct physicochemical challenges:
-
Chromophoric Limitations: The molecule lacks an extended conjugated aromatic system. Its primary UV absorbance is restricted to the low-wavelength region (approx. 210 nm) corresponding to the amide bond's π → π* transition[1].
-
Basic Amine Tailing: The secondary amine in the piperidine ring (pKa ~9.5) remains fully protonated under standard acidic mobile phase conditions. On traditional silica-based stationary phases, this leads to strong secondary interactions with ionized residual silanols, causing severe peak tailing and compromised resolution.
To address these challenges, the analytical strategy must be tailored to the intended application. This guide objectively compares three analytical platforms—HPLC-UV/DAD, LC-MS/MS, and GC-FID—and provides detailed, causality-driven validation protocols for both bulk formulation quality control (QC) and trace-level bioanalysis.
Comparative Analysis of Analytical Platforms
The selection of an analytical platform dictates the sensitivity, specificity, and regulatory framework required for validation. Table 1 summarizes the performance metrics of the three primary alternatives.
Table 1: Performance Comparison of Analytical Platforms for N-Isobutyl-2-piperidinecarboxamide
| Parameter | HPLC-UV/DAD | LC-MS/MS | GC-FID |
| Primary Application | API Release & Formulation QC | Bioanalysis (PK/TK Studies) | Residual Solvents / Volatile Impurities |
| Detection Mechanism | UV Absorbance (210 nm) | Electrospray Ionization (ESI+) MRM | Flame Ionization |
| Sensitivity (LOD) | ~0.03 - 0.05 mg/mL | ~0.5 - 1.0 ng/mL | ~1.0 - 5.0 µg/mL |
| Matrix Interference | High (at 210 nm in biologicals) | Low (High mass-to-charge specificity) | Medium (Requires volatile matrix) |
| Regulatory Guidance | ICH Q2(R2)[2] | FDA Bioanalytical Guidance[3] | ICH Q2(R2)[2] |
| Key Advantage | Robust, cost-effective, highly reproducible | Trace-level quantification, specific | Ideal for volatile, non-derivatized amines |
| Primary Limitation | Poor sensitivity; requires high API concentration | High equipment cost; susceptible to ion suppression | Risk of thermal degradation at high inlet temps |
Deep-Dive Experimental Protocols & Causality
As an Application Scientist, it is critical to understand why specific chromatographic conditions are chosen. The following protocols are designed as self-validating systems, ensuring that any analytical failure points directly to a specific physicochemical variable.
Causality of Experimental Choices: To overcome the lack of a strong chromophore, detection is set to 210 nm, which requires highly transparent mobile phases (e.g., Acetonitrile/Water)[1]. To prevent the protonated piperidine nitrogen from interacting with residual silanols, a Charged Surface Hybrid (CSH) C18 column is utilized. The low-level positive surface charge of the CSH particle electrostatically repels the basic amine, ensuring sharp, symmetrical peaks without the need for complex ion-pairing reagents.
Step-by-Step Methodology:
-
Standard Preparation: Dissolve N-Isobutyl-2-piperidinecarboxamide reference standard in Acetonitrile:Water (50:50 v/v) to create a stock solution of 1.0 mg/mL. Prepare working standards from 0.05 to 1.2 mg/mL[1].
-
Chromatographic Conditions:
-
Column: CSH C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 210 nm.
-
-
Validation Workflow (per ICH Q2(R2)[2]):
-
Specificity: Inject blank diluent and formulation placebo. Confirm no interfering peaks at the analyte retention time (approx. 4.5 min).
-
Linearity: Inject the working standards. Calculate the linear regression; the correlation coefficient (
) must be . -
Accuracy: Spike placebo samples with the API at 80%, 100%, and 120% of the target concentration. Extract using isopropanol/water (50:50 v/v) and analyze. Recovery must fall between 98.0% and 102.0%[1].
-
Precision: Perform six replicate injections of the 100% test concentration. The Relative Standard Deviation (RSD) must be
[1].
-
Causality of Experimental Choices: Biological matrices (e.g., plasma, urine) possess high background UV absorbance at 210 nm, rendering HPLC-UV useless for pharmacokinetic studies. LC-MS/MS using ESI+ provides the necessary specificity. Because ESI is prone to matrix-induced ion suppression, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to normalize the ionization efficiency[4].
Step-by-Step Methodology:
-
Sample Extraction: Transfer 200 µL of biological matrix into a microcentrifuge tube. Spike with 20 µL of SIL-IS (e.g., N-Isobutyl-2-piperidinecarboxamide-d9). Perform Solid-Phase Extraction (SPE) to remove matrix proteins and salts[4]. Elute with 100% Methanol, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.
-
Chromatographic & MS Conditions:
-
Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). Precursor ion
m/z. Product ion m/z (corresponding to the loss of the isobutylamine moiety).
-
-
Validation Workflow (per FDA Guidance[3]):
-
Selectivity: Analyze 6 independent lots of blank matrix. The interfering peak area at the analyte retention time must be
of the Lower Limit of Quantification (LLOQ) response. -
Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of analyte/IS in post-extraction spiked samples versus neat solutions. The CV of the IS-normalized MF across the 6 lots must be
[4]. -
Calibration & LLOQ: Establish a curve from 1 ng/mL to 1000 ng/mL. The LLOQ must have a signal-to-noise ratio
, with precision within [3].
-
Workflow & Logic Visualizations
To synthesize the decision-making process and the validation logic, the following diagrams outline the self-validating architecture of the analytical workflows.
Analytical workflow decision tree for N-Isobutyl-2-piperidinecarboxamide assay validation.
Self-validating logic flow for chromatographic method validation per ICH Q2(R2).
References
- The Development and Validation of a Novel HPLC-DAD Method for the Quantification of Icaridin in Insect Repellent Formulations. MDPI.
- Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry. PMC.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- FDA Bioanalytical Method Validation Guidance for Industry (2018). NorthEast BioLab.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. nebiolab.com [nebiolab.com]
- 4. Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Isobutyl-2-piperidinecarboxamide hydrochloride proper disposal procedures
Operational Guide: Safe Disposal of N-Isobutyl-2-piperidinecarboxamide Hydrochloride
Executive Summary & Chemical Profile
N-Isobutyl-2-piperidinecarboxamide hydrochloride is a piperidine-based pharmaceutical intermediate, structurally analogous to local anesthetics of the "caine" family (e.g., bupivacaine, ropivacaine).[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural class dictates a strict "Presumed Bioactive" handling protocol.
Why Proper Disposal Matters: Unlike generic organic salts, piperidine carboxamides are designed to interact with voltage-gated sodium channels.[1] Improper disposal into municipal water systems (via sink) poses a risk of aquatic toxicity and microbial inhibition in water treatment plants. Furthermore, as a hydrochloride salt, the compound is acidic and hygroscopic, requiring specific segregation to prevent container degradation or unintentional mobilization.
Table 1: Physicochemical & Hazard Profile (Class-Based Assessment)
| Parameter | Specification / Risk Factor | Operational Implication |
| Chemical Class | Piperidine Carboxamide (HCl Salt) | Bioactive: Treat as a potent sodium channel blocker until proven otherwise.[1] |
| Physical State | White to off-white crystalline solid | Inhalation Risk: Use dust-free handling methods (weighing boats, anti-static guns).[1] |
| Acidity (pH) | ~3.0 – 5.0 (in 1% aqueous solution) | Corrosivity: Do not store in metal containers; segregate from cyanides/sulfides.[1] |
| Solubility | High water solubility; soluble in alcohols | Mobility: Spills will rapidly disperse in humidity; requires dry cleanup. |
| GHS Hazards | H301 (Toxic if swallowed), H315 (Skin Irritant), H319 (Eye Irritant) | PPE: Double nitrile gloves (0.11mm+), safety goggles, lab coat.[1] |
Pre-Disposal Stabilization: The "Self-Validating" System
To ensure safety during the waste lifecycle, we employ a self-validating system where the waste condition is verified before it leaves the bench.
The "Red-Tag" Protocol:
-
pH Verification (Liquids Only): If the substance is in solution, dip-test the pH.[1]
-
Solvent Compatibility Check:
-
Causality: Piperidine derivatives can react with strong oxidizers.
-
Validation: Ensure the waste container does not contain nitric acid or perchlorates.
-
-
Container Integrity:
-
Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal due to the HCl moiety.
-
Disposal Workflow & Decision Logic
The following workflow dictates the segregation path based on the physical state of the waste. This logic minimizes cross-contamination and ensures compliance with EPA 40 CFR regulations.
Figure 1: Decision logic tree for segregating piperidine carboxamide waste streams. Note the strict separation of aqueous and organic liquid phases to facilitate correct incineration protocols.
Detailed Operational Procedures
A. Solid Waste Disposal (Preferred Method)
Context: Most synthesis intermediates are isolated as solids. This is the safest form for disposal as it minimizes mobility.
-
Containment: Transfer solid waste into a wide-mouth HDPE jar. Do not fill >80% capacity.
-
Labeling:
-
Secondary Containment: Place the HDPE jar into a clear zip-seal bag to contain any dust residues on the bottle exterior.
B. Liquid Waste Disposal
Context: Occurs during recrystallization or HPLC purification.
-
Segregation:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetone.
-
Aqueous Stream: If dissolved in water/buffer. Note: Ensure pH is adjusted to 5–9 before adding to general aqueous waste carboys to prevent acid-catalyzed reactions with other wastes.[1]
-
-
Trace Contamination: Syringes, needles, and filter paper contaminated with the substance should be disposed of in Sharps or Biohazardous/Chemical Solids bins, respectively, not general trash.
Regulatory Framework & Compliance
RCRA Classification (40 CFR 261): While "N-Isobutyl-2-piperidinecarboxamide" is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it must be characterized by the generator.[1]
-
Toxicity Characteristic: Due to its bioactive nature, it is prudent to manage it as if it were a listed hazardous waste.
-
Ignitability (D001): Applicable if the waste is in an organic solvent with a flashpoint <60°C.
-
Corrosivity (D002): Applicable if the waste is an aqueous solution with pH ≤ 2.[3]
Incineration Standard: The industry standard for pharmaceutical intermediates is High-Temperature Incineration .[1] This ensures the complete thermal destruction of the piperidine ring and the amide bond, preventing environmental accumulation.
Emergency Contingency: Spill Management
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE Upgrade: Don a NIOSH N95 or P100 respirator if dust is visible.
-
Dry Spill:
-
Cover with a dust suppressant (or wet paper towels if suppressant is unavailable).
-
Scoop into a disposal bag. Do not dry sweep (creates aerosols).[1]
-
-
Wet Spill:
-
Absorb with vermiculite or polypropylene pads.
-
Neutralize the surface with a mild bicarbonate solution (due to HCl acidity) after bulk removal.
-
-
Decontamination: Wash the surface with soap and water; collect rinsate as hazardous waste.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Piperidine Derivatives & Local Anesthetics Class. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]
Sources
A Comprehensive Guide to the Safe Handling of N-Isobutyl-2-piperidinecarboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-Isobutyl-2-piperidinecarboxamide hydrochloride. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for piperidine derivatives.
Disclaimer: No specific Safety Data Sheet (SDS) for N-Isobutyl-2-piperidinecarboxamide hydrochloride is publicly available at this time. This guide is compiled from data on structurally similar compounds, primarily piperidine and its hydrochloride salt, and general principles for handling heterocyclic amines.[1] All information should be treated as a guideline, and a comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this compound.
Hazard Assessment: Understanding the Risks
N-Isobutyl-2-piperidinecarboxamide hydrochloride is a derivative of piperidine. Based on the hazard profiles of piperidine and related compounds, this substance should be handled as potentially hazardous.[1][2] The primary anticipated hazards include:
-
Acute Toxicity: Piperidine compounds are often toxic if swallowed, in contact with skin, or inhaled.[2][3][4]
-
Corrosivity: Many piperidine derivatives can cause severe skin burns and eye damage.[2][5]
-
Irritation: It is likely to cause skin and serious eye irritation.[1][3][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][7]
-
Flammability: While the hydrochloride salt is generally less volatile than the free base, the parent piperidine compound is a highly flammable liquid.[2] Therefore, it is prudent to keep the compound away from heat and ignition sources.[2][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][5][8] | Protects against splashes and airborne particles, preventing severe eye irritation or damage.[1][2][3] Contact lenses should not be worn as they can absorb and concentrate irritants.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[1][2] | Prevents skin contact, which can lead to irritation, burns, or toxic absorption.[2] Gloves should be inspected before use and changed immediately if contaminated.[1][8] |
| Body Protection | A flame-retardant lab coat, worn fully buttoned.[1] | Protects against skin contact and contamination of personal clothing. For larger quantities or tasks with a high splash risk, an apron or chemical-resistant suit is recommended.[1] |
| Respiratory Protection | Typically not required if handled within a certified chemical fume hood.[1][8] | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.[1][8] A fit test is required when using a respirator.[8] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict, logical workflow is paramount for safety. All handling of N-Isobutyl-2-piperidinecarboxamide hydrochloride should occur within a certified chemical fume hood to minimize inhalation exposure.[1][8]
Workflow for Handling N-Isobutyl-2-piperidinecarboxamide Hydrochloride
Caption: A logical workflow for the safe handling of N-Isobutyl-2-piperidinecarboxamide hydrochloride.
Procedural Steps:
-
Preparation:
-
Always don the full, appropriate PPE before entering the laboratory.[2][3]
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary materials (spatulas, weigh boats, solvents, etc.) to avoid leaving the designated work area.
-
Line the work surface of the fume hood with absorbent, disposable pads to contain any minor spills.
-
-
Handling:
-
When weighing the solid, use gentle motions to prevent the generation of dust, which can be an inhalation hazard and may form an explosive mixture with air if dispersed.[4][9]
-
If creating a solution, add the solid to the solvent slowly.
-
Always keep containers of the chemical tightly sealed when not in immediate use to prevent accidental spills or contamination.[1]
-
-
Post-Handling & Cleanup:
-
Thoroughly decontaminate all non-disposable equipment after use.
-
Wipe down the work surface within the fume hood.
-
Segregate waste into designated, clearly labeled containers for solid and liquid chemical waste.
-
Remove PPE, starting with gloves, followed by the lab coat, and finally eye protection, to prevent re-contamination.
-
Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the lab.[1][3]
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response to an incident.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[5][8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4][8][9] Seek immediate medical attention.[4][8][9]
-
Ingestion: Do NOT induce vomiting.[2][8] Rinse the mouth thoroughly with water.[3][4][9] Seek immediate medical attention and show the doctor the container or label.[3][4][8]
-
Spills: Evacuate non-essential personnel from the area.[8] Remove all sources of ignition.[2][8] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5][8] Sweep or scoop up the material into a suitable, labeled container for disposal.[4][8][9]
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant risk. All waste materials must be handled as hazardous.
-
Waste Collection:
-
Solid Waste: Collect unused N-Isobutyl-2-piperidinecarboxamide hydrochloride and any contaminated disposable materials (e.g., weigh boats, absorbent pads, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[8][9]
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Disposal Procedure:
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling N-Isobutyl-2-piperidinecarboxamide hydrochloride, ensuring a safe and productive research environment.
References
- Vertex AI Search, Piperidine - SAFETY DATA SHEET (2023).
- BenchChem, An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide (2025).
- Vertex AI Search, Piperidine - SAFETY DATA SHEET (2024).
- Carl ROTH, Safety Data Sheet: Piperidine (2025).
- Sigma-Aldrich, SAFETY DATA SHEET (2025).
- Jubilant Ingrevia, Safety Data Sheet (2024).
- Antibodies, 4-Piperidinopiperidine.
- Vertex AI Search, 7 - SAFETY DATA SHEET (2023).
- Fisher Scientific, SAFETY DATA SHEET.
- Vertex AI Search, 19 - SAFETY DATA SHEET.
- FUJIFILM Wako Chemicals, SAFETY DATA SHEET.
- TCI Chemicals, SAFETY DATA SHEET.
- Airgas, SAFETY DATA SHEET (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. airgas.com [airgas.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
